Methyl 2-(trifluoromethoxy)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJYJSUDISVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379584 | |
| Record name | methyl 2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148437-99-4 | |
| Record name | methyl 2-(trifluoromethoxy)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148437-99-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for methyl 2-(trifluoromethoxy)benzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines common synthetic routes, including detailed experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the creation of more complex molecules for the pharmaceutical and agricultural industries. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This guide explores the prevalent methods for its synthesis, starting from commercially available precursors.
Core Synthesis Pathway: Esterification of 2-(trifluoromethoxy)benzoic acid
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.
A general representation of this pathway is as follows:
Caption: Fischer Esterification Pathway.
Experimental Protocol: Fischer Esterification
The following protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or distillation.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-(trifluoromethoxy)benzoic acid |
| Reagents | Methanol, Sulfuric Acid |
| Typical Yield | >90% |
| Purity (post-purification) | >98% |
Precursor Synthesis: Preparation of 2-(trifluoromethoxy)benzoic acid
The key precursor, 2-(trifluoromethoxy)benzoic acid, can be synthesized via several routes. A common method involves the trifluoromethoxylation of a suitable ortho-substituted benzoic acid derivative. A plausible, albeit not explicitly detailed in the provided search results, synthetic route could involve the following logical steps, starting from a more readily available precursor like 2-hydroxybenzoic acid (salicylic acid).
Caption: Hypothetical Precursor Synthesis Workflow.
While a direct, detailed experimental protocol for the synthesis of 2-(trifluoromethoxy)benzoic acid was not found in the initial search, the synthesis of the isomeric 2-(trifluoromethyl)benzoic acid is described in patent CN103274929B, which may offer analogous insights.[1]
Two-Step Synthesis of 2-(Trifluoromethyl)benzoic Acid (Analogous Pathway)
This patented method involves a two-step process to produce the isomeric 2-(trifluoromethyl)benzoic acid.[1]
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Fluorination: 2-trichloromethyl benzal chloride undergoes fluoridation with anhydrous hydrogen fluoride in the presence of a catalyst to yield 2-trifluoromethyl benzal chloride.[1]
-
Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzal chloride is then reacted with nitric acid to undergo acid hydrolysis and oxidation, forming 2-trifluoromethylbenzoic acid.[1]
Quantitative Data from Patent CN103274929B for 2-(Trifluoromethyl)benzoic Acid Synthesis [1]
| Step | Reactants | Product | Yield | Purity |
| Fluorination | 2-trichloromethyl benzal chloride, Anhydrous Hydrogen Fluoride | 2-trifluoromethyl benzal chloride | 93.7% | 97.3% |
| Hydrolysis/Oxidation | 2-trifluoromethyl benzal chloride, Nitric Acid | 2-trifluoromethylbenzoic acid | 95.8% | 99.2% |
Conclusion
The synthesis of this compound is most efficiently achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 2-(trifluoromethoxy)benzoic acid. While the direct synthesis of this precursor is not extensively detailed in publicly available literature, analogous methods for related compounds suggest that multi-step syntheses from readily available starting materials are feasible. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate. Further research into the direct trifluoromethoxylation of ortho-substituted benzoic acid derivatives could yield more efficient and scalable routes to 2-(trifluoromethoxy)benzoic acid.
References
"Methyl 2-(trifluoromethoxy)benzoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of Methyl 2-(trifluoromethoxy)benzoate. While this compound is a valuable building block in organic synthesis, detailed experimental protocols and spectroscopic data are not widely available in the public domain. This guide compiles the existing information and presents general methodologies relevant to its synthesis and characterization.
Core Properties and Safety Information
This compound is a fluorinated aromatic ester. The trifluoromethoxy group significantly influences its electronic properties and reactivity, making it a point of interest for creating novel pharmaceutical and agrochemical compounds.
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 148437-99-4 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 57 °C | [2] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |
Appropriate safety precautions are essential when handling this compound. The compound is classified as an irritant.
| Hazard Information | Details | Reference |
| GHS Pictogram | Irritant | [1][2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. | [1] |
Experimental Protocols
This protocol outlines a standard Fischer esterification reaction, a common method for synthesizing esters from a carboxylic acid and an alcohol.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)benzoic acid (1 equivalent) with an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The following are standard procedures for obtaining spectroscopic data to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : As the compound is a liquid, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation.
-
Ionization : Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.
-
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: Logical flow for the structural confirmation of this compound using spectroscopic methods.
References
An In-depth Technical Guide to Methyl 2-(trifluoromethyl)benzoate (CAS 344-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)benzoate, a key building block in modern organic synthesis. It should be noted that while the requested topic was "Methyl 2-(trifluoromethoxy)benzoate," the provided CAS number, 344-96-7, unequivocally corresponds to Methyl 2-(trifluoromethyl)benzoate . This guide will focus on the latter compound, addressing its physicochemical properties, spectroscopic profile, synthesis, and applications, with a particular emphasis on its role in pharmaceutical and materials science research. The trifluoromethyl group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of molecules, making this compound a valuable intermediate in the development of novel bioactive compounds and functional materials.[1]
Physicochemical Properties
Methyl 2-(trifluoromethyl)benzoate is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 344-96-7 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 98 °C at 25 mmHg | |
| Density | 1.306 g/cm³ | |
| Refractive Index | 1.455 | |
| Solubility | Poorly soluble in water, miscible with organic solvents. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of Methyl 2-(trifluoromethyl)benzoate. The following tables summarize its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 7.78 - 7.72 | m | 2H, Aromatic | |
| 7.60 - 7.58 | m | 2H, Aromatic | |||
| 3.93 | s | 3H, -OCH₃ | |||
| ¹³C NMR | CDCl₃ | 167.3 | C=O | ||
| 131.8 | Aromatic CH | ||||
| 131.2 | Aromatic CH | ||||
| 130.2 | Aromatic CH | ||||
| 128.8 | q, J = 32.0 | Aromatic C-CF₃ | |||
| 126.7 | q, J = 5.0 | Aromatic CH | |||
| 123.5 | q, J = 271.0 | -CF₃ | |||
| 52.8 | -OCH₃ | ||||
| ¹⁹F NMR | CDCl₃ | -59.79 | s | -CF₃ |
Mass Spectrometry (MS)
The electron ionization mass spectrum of Methyl 2-(trifluoromethyl)benzoate is expected to show a molecular ion peak ([M]⁺) at m/z = 204. Key fragmentation pathways for aromatic esters typically involve the loss of the alkoxy group and subsequent rearrangements.
| m/z | Proposed Fragment Ion | Formula |
| 204 | Molecular Ion [M]⁺ | [C₉H₇F₃O₂]⁺ |
| 173 | [M - OCH₃]⁺ | [C₈H₄F₃O]⁺ |
| 145 | [M - OCH₃ - CO]⁺ | [C₇H₄F₃]⁺ |
| 69 | [CF₃]⁺ | [CF₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-(trifluoromethyl)benzoate will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2960 | Aliphatic C-H stretch (-OCH₃) | Medium |
| ~1730 | C=O stretch (ester) | Strong |
| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium |
| ~1300 - 1100 | C-F stretch (-CF₃) | Strong |
| ~1250 | C-O stretch (ester) | Strong |
Synthesis
Methyl 2-(trifluoromethyl)benzoate is commonly synthesized via the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[3][4] This reversible reaction is typically driven to completion by using an excess of methanol.
Experimental Protocol: Fischer Esterification
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2-(trifluoromethyl)benzoate.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Applications in Synthesis
Methyl 2-(trifluoromethyl)benzoate is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethyl)benzoyl moiety into more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the ester functionality.
Its applications span across:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and binding affinity.
-
Agrochemicals: This compound is used in the preparation of novel herbicides and pesticides, where the trifluoromethyl group contributes to the biological activity.
-
Material Science: It is incorporated into the synthesis of advanced polymers and coatings, imparting enhanced thermal and chemical stability.[5]
Visualizations
Synthetic Workflow of Methyl 2-(trifluoromethyl)benzoate
Caption: A diagram illustrating the Fischer esterification synthesis of Methyl 2-(trifluoromethyl)benzoate.
Role as a Synthetic Building Block
Caption: A diagram showing the application of Methyl 2-(trifluoromethyl)benzoate in various fields.
References
An In-Depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(trifluoromethoxy)benzoate, a fluorinated aromatic compound, holds significance as a potential building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The introduction of the trifluoromethoxy group (-OCF₃) can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed examination of its synthesis. Quantitative data is systematically presented in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to elucidate synthetic pathways and experimental workflows.
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy group has emerged as a crucial substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule. In drug design, the incorporation of a trifluoromethoxy group can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation, improved cell membrane permeability, and favorable interactions with protein targets. This has led to the inclusion of the -OCF₃ moiety in a variety of bioactive compounds. The synthesis of molecules containing this functional group, such as this compound, is therefore of considerable interest to researchers in the field.
Discovery and Historical Context
While the specific discovery of this compound (CAS Number: 148437-99-4) is not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the broader development of fluorination and trifluoromethoxylation methods in organic chemistry. The pioneering work on trifluoromethyl compounds dates back to the early 20th century, with the biological activities of such compounds first being investigated in 1927. The first commercial drug containing fluorine was introduced in 1955, marking a significant milestone in the application of organofluorine chemistry to pharmaceuticals.
The synthesis of aryl trifluoromethoxy ethers, the class of compounds to which this compound belongs, has been an active area of research. Early methods often involved harsh reaction conditions and limited functional group tolerance. The development of milder and more versatile trifluoromethoxylation reagents has been crucial for expanding the accessibility of these valuable compounds. It is likely that this compound was first synthesized as an intermediate in a larger synthetic sequence, possibly for the development of a novel pharmaceutical or agrochemical agent.
A key patent in the field of fluorinated benzoates is U.S. Patent 5,744,628 , assigned to Hoechst Aktiengesellschaft. While this patent primarily details the synthesis of related compounds, such as methyl 3-methoxy-2,4,5-trifluorobenzoate, it highlights the significant industrial and academic interest in this class of molecules during the period of its filing. The methodologies described within such patents often provide a foundational understanding of the synthetic strategies that could be adapted for the preparation of this compound.
Synthetic Routes and Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the trifluoromethoxy group onto a pre-existing benzoic acid or salicylate precursor.
General Synthetic Strategy: Trifluoromethoxylation of a Phenolic Precursor
A common and logical approach to the synthesis of this compound involves the trifluoromethoxylation of a suitable precursor, such as methyl salicylate (methyl 2-hydroxybenzoate). This strategy is outlined in the following workflow diagram:
Caption: General workflow for the synthesis of this compound.
Hypothetical Experimental Protocol based on U.S. Patent 5,744,628 A
While U.S. Patent 5,744,628 A does not explicitly describe the synthesis of this compound, the methodologies for the preparation of analogous fluorinated benzoates can be adapted. The following is a hypothetical experimental protocol based on the general procedures outlined in the patent for the synthesis of a related compound, which can serve as a starting point for the synthesis of the target molecule.
Reaction: Methylation of a fluorinated benzoic acid.
Reactants:
-
4-Hydroxy-3,5,6-trifluorophthalic acid (as a representative starting material from the patent)
-
Methylating agent (e.g., Iodomethane)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetone)
Procedure:
-
To a solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature to facilitate the formation of the carboxylate salt.
-
Add the methylating agent (e.g., iodomethane) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure methyl ester.
Quantitative Data from U.S. Patent 5,744,628 A (Example for Methyl 3-methoxy-2,4,5-trifluorobenzoate):
| Parameter | Value |
| Starting Material | 4-Hydroxy-3,5,6-trifluorophthalic acid |
| Methylating Agent | Iodomethane |
| Yield | 90.5% |
| Solvent | Not explicitly stated in snippet |
| Base | Not explicitly stated in snippet |
Note: This data is for a related compound and serves as an illustrative example of the yields and types of reagents that might be expected in the synthesis of this compound using similar chemistry.
Visualization of the Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound, starting from salicylic acid.
Caption: Plausible two-step synthesis of this compound.
Conclusion and Future Outlook
This compound represents a valuable, albeit not widely documented, fluorinated building block. Its synthesis is achievable through established methodologies in organofluorine chemistry, likely involving the trifluoromethoxylation of a readily available salicylate precursor. While a definitive historical account of its initial discovery remains elusive, its importance lies in its potential for incorporation into more complex molecules with tailored biological or material properties.
For researchers and drug development professionals, the ability to efficiently synthesize this and related compounds is critical for exploring the impact of the trifluoromethoxy group on molecular function. Future research may focus on developing more efficient and scalable synthetic routes to this compound and on its application in the design of novel pharmaceuticals and advanced materials. The continued exploration of the unique properties conferred by the trifluoromethoxy group will undoubtedly lead to new discoveries and innovations in chemical science.
An In-depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules can profoundly influence their physicochemical and biological properties. This group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, with a particular emphasis on experimental details for the research community.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| CAS Number | 148437-99-4 | [3] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 57 °C | [3] |
| Density | 1.312±0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room temperature | [3] |
Synthesis and Experimental Protocols
-
Synthesis of the precursor acid: Preparation of 2-(trifluoromethoxy)benzoic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
A general workflow for this process is outlined below.
Step 1: Synthesis of 2-(trifluoromethoxy)benzoic Acid
The synthesis of the parent acid, 2-(trifluoromethoxy)benzoic acid, is a crucial first step. While specific patents for this exact molecule were not found, analogous preparations for similar compounds, such as 2-(trifluoromethyl)benzoic acid, can provide a template. One common method involves the fluorination of a suitable precursor followed by hydrolysis and oxidation.[4] For example, a process for preparing 2-trifluoromethyl benzoic acid involves the fluoridation of 2-trichloromethyl benzal chloride followed by reaction with nitric acid.[4]
A potential synthetic pathway for 2-(trifluoromethoxy)benzoic acid could involve the reaction of a corresponding halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst, as demonstrated in the synthesis of other (trifluoroethoxy)benzoic acids.[5]
Step 2: Fischer Esterification of 2-(trifluoromethoxy)benzoic Acid
Once 2-(trifluoromethoxy)benzoic acid is obtained, it can be converted to this compound via Fischer esterification. This is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.
General Experimental Protocol (based on standard Fischer Esterification):
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by distillation or column chromatography on silica gel to obtain the final, pure product.
The following diagram, generated using DOT language, illustrates this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data
For reference, the expected key spectroscopic features are outlined below based on the analysis of analogous compounds such as methyl 2-methoxybenzoate and other fluorinated benzoates.[6][7][8][9]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-8.0 ppm) and a singlet for the methyl ester protons (around 3.9 ppm). The coupling patterns of the aromatic protons will be indicative of the 1,2-disubstitution pattern.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the region of 110-150 ppm), and the methyl carbon of the ester (around 52 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹), C-O stretching bands (around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1200 cm⁻¹).[10][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.15 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[9][12]
Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is a valuable substituent in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity and pharmacokinetic profile of a molecule. While specific biological activity data for this compound is not yet published, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents.
Derivatives of fluorinated benzoic acids have been explored for a variety of therapeutic applications, including as anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[13] The incorporation of a fluorine-containing moiety can lead to enhanced potency and selectivity.
The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.
Caption: General drug discovery workflow utilizing a key building block.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. While detailed experimental and biological data in the public domain are currently scarce, its synthesis is achievable through established chemical transformations. This technical guide provides a foundational understanding of this compound and a framework for its synthesis and potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 148437-99-4 [amp.chemicalbook.com]
- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-methoxybenzoate(606-45-1) IR Spectrum [chemicalbook.com]
- 8. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Profile of Methyl 2-(trifluoromethoxy)benzoate: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the general experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 2-(trifluoromethyl)benzoate.
Table 1: ¹H NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.78-7.72 | m | - | 2H | Aromatic H |
| 7.60-7.58 | m | - | 2H | Aromatic H |
| 3.93 | s | - | 3H | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | C=O (Ester) |
| 131.8 | Aromatic C |
| 131.2 | Aromatic C |
| 130.2 | Aromatic C |
| 128.8 (q, J = 32.0 Hz) | Aromatic C adjacent to -CF₃ |
| 126.7 (q, J = 5.0 Hz) | Aromatic C |
| 123.5 (q, J = 271.0 Hz) | -CF₃ |
| 52.8 | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 125.8 MHz
Table 3: Key IR Absorption Bands for Methyl 2-(trifluoromethyl)benzoate
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O Stretch (Ester) |
| ~1600, ~1450 | C=C Stretch (Aromatic) |
| ~1280 | C-O Stretch (Ester) |
| ~1100-1350 | C-F Stretch |
Table 4: Mass Spectrometry Data for Methyl 2-(trifluoromethyl)benzoate
| m/z | Interpretation |
| 204 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₃]⁺ |
| 145 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Data Processing: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. Common techniques include direct infusion, or coupling the spectrometer with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for relatively small and volatile organic molecules.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.
Visualizations
Molecular Structure and Key NMR Correlations
Structure of Methyl 2-(trifluoromethyl)benzoate with NMR assignments.
General Workflow for Spectroscopic Analysis
A generalized workflow for spectroscopic analysis of an organic compound.
References
In-Depth Technical Guide: Stability and Storage of Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(trifluoromethoxy)benzoate. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from studies on analogous compounds, including methyl benzoate and molecules containing the trifluoromethoxy functional group, to provide an inferred stability profile.
Core Stability Profile
This compound is anticipated to be a stable compound under standard laboratory conditions. The presence of the electron-withdrawing trifluoromethoxy group is known to enhance the chemical and metabolic stability of aromatic compounds. However, like other methyl esters, it is susceptible to certain degradation pathways, primarily hydrolysis, especially under basic or acidic conditions.
Incompatible Materials and Conditions
Based on the reactivity of similar methyl esters, the following materials and conditions should be avoided to ensure the stability of this compound:
-
Strong Oxidizing Agents: May lead to vigorous and potentially exothermic reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage.
-
Prolonged Exposure to Moisture: Can facilitate gradual hydrolysis.
-
High Temperatures: While generally thermally stable, excessive heat can accelerate degradation.
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. This reaction would yield methanol and 2-(trifluoromethoxy)benzoic acid. The rate of this hydrolysis is expected to be influenced by pH, with accelerated rates under both acidic and basic conditions.
Quantitative Stability Data (Inferred from Analogous Compounds)
The following tables summarize stability-related data gathered from analogous compounds to provide an estimated profile for this compound.
Table 1: General Stability of Related Methyl Benzoates
| Parameter | Observation for Methyl Benzoate | Inferred Relevance for this compound |
| General Stability | Stable under recommended storage conditions. | Expected to be generally stable under standard conditions. |
| Combustibility | Combustible liquid. | Likely to be combustible. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Similar incompatibilities are expected. |
| Hydrolysis | Susceptible to slow hydrolysis. | Hydrolysis is a potential degradation pathway. |
Table 2: Influence of Substituents on Hydrolysis of Benzoate Esters
| Substituent Effect | Observation | Inferred Relevance for this compound |
| Electron-withdrawing groups | Generally increase the rate of alkaline hydrolysis of esters. | The trifluoromethoxy group is strongly electron-withdrawing and may increase susceptibility to base-catalyzed hydrolysis compared to unsubstituted methyl benzoate. |
| Steric Hindrance (ortho position) | Can decrease the rate of hydrolysis by sterically shielding the carbonyl carbon from nucleophilic attack. | The ortho position of the trifluoromethoxy group may offer some steric hindrance, potentially counteracting the electronic effect to some extent. |
Experimental Protocols (General Methodologies for Stability Assessment)
Protocol 1: Hydrolysis Study
-
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare solutions of this compound in buffered aqueous solutions at various pH levels (e.g., pH 2, 7, and 10).
-
Incubate the solutions at a controlled temperature (e.g., 25 °C, 40 °C).
-
At specified time intervals, withdraw aliquots and quench any reaction (e.g., by neutralization).
-
Analyze the concentration of the parent compound and any major degradants (e.g., 2-(trifluoromethoxy)benzoic acid) using a validated stability-indicating HPLC method.
-
Calculate the rate constants for degradation at each pH.
-
Protocol 2: Thermal Stability Study
-
Objective: To assess the impact of elevated temperatures on the stability of the compound.
-
Methodology:
-
Store samples of solid this compound in controlled temperature chambers at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
At predetermined time points, remove samples and allow them to return to room temperature.
-
Analyze the purity of the samples by HPLC to determine the extent of degradation.
-
Visual inspection for any changes in physical appearance should also be recorded.
-
Recommended Storage Conditions
Based on the inferred stability profile, the following storage conditions are recommended for this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). | Avoids potential acceleration of degradation at elevated temperatures. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation, although specific photosensitivity data is unavailable. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could induce degradation. |
Visualizations
The following diagrams illustrate key conceptual information regarding the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: A general experimental workflow for assessing chemical stability.
An In-depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester that holds significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and the known applications of its derivatives in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to facilitate further research and application in the pharmaceutical sciences.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties, high lipophilicity, and enhanced metabolic stability.[1][2][3][4] These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound serves as a key starting material for the synthesis of a variety of more complex molecules bearing the 2-(trifluoromethoxy)benzoyl moiety. This guide will explore the synthesis of the core molecule and the derivatization strategies employed to generate novel compounds with potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 148437-99-4 | [5] |
| Molecular Formula | C₉H₇F₃O₃ | [5] |
| Molecular Weight | 220.15 g/mol | [5] |
| Boiling Point | 57 °C | [5] |
| Density | 1.312±0.06 g/cm³ (Predicted) | [5] |
| Form | Liquid | [5] |
| Color | Clear | [5] |
Synthesis of this compound
A plausible synthetic workflow for obtaining this compound is outlined below. The initial and crucial step is the synthesis of the precursor, 2-(trifluoromethoxy)benzoic acid.
General Experimental Protocol for Fischer Esterification
The following is a generalized experimental protocol for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound from 2-(trifluoromethoxy)benzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by distillation or column chromatography to yield pure this compound.
Derivatives of this compound and their Applications
While specific examples of derivatives synthesized directly from this compound are limited in the readily available literature, the 2-(trifluoromethoxy)benzoyl moiety is a component of various biologically active compounds. The general strategy involves using 2-(trifluoromethoxy)benzoic acid or its corresponding acyl chloride to introduce this key structural feature.
Synthesis of Amide Derivatives
A common derivatization of benzoic acids and their esters is the formation of amides, which are prevalent in many pharmaceutical compounds. The synthesis of N-substituted 2-(trifluoromethoxy)benzamides can be achieved through the reaction of 2-(trifluoromethoxy)benzoyl chloride with a primary or secondary amine.
Biological Activities of Derivatives
The trifluoromethoxy group is known to enhance the biological activity of various scaffolds. For instance, N-benzoyl-2-hydroxybenzamide derivatives have been investigated for their anti-protozoal activity. In one study, a compound bearing a trifluoromethoxy group (compound 1h ) was found to be selective against L. donovani, although it was less potent than its trifluoromethyl counterpart.[8]
| Compound | R-group | IC₅₀ against L. donovani (µM) |
| 1g | 4-CF₃ | >10 |
| 1h | 4-OCF₃ | 10.9 |
Table adapted from a study on N-benzoyl-2-hydroxybenzamides.[8]
This data suggests that while the trifluoromethoxy group can confer selectivity, the overall potency may vary depending on the specific molecular scaffold and the biological target.
Conclusion
This compound is a valuable, yet under-explored, building block in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethoxy group offers a promising avenue for modulating the properties of drug candidates to improve their efficacy and pharmacokinetic profiles. Although detailed synthetic and biological data for a wide range of its derivatives are not extensively documented in publicly accessible literature, the established importance of the trifluoromethoxy group in medicinal chemistry warrants further investigation into the potential of this compound and its analogs. The synthetic strategies and general protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this compound and unlock its potential in the development of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of Methyl 2-(trifluoromethoxy)benzoate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 2-(trifluoromethoxy)benzoate, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Fischer esterification of 2-(trifluoromethoxy)benzoic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, a summary of the synthesis of the precursor, 2-(trifluoromethoxy)benzoic acid, is provided. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in the design of novel therapeutic agents. This document details a standard and reliable method for its laboratory-scale synthesis.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two main stages:
-
Preparation of 2-(trifluoromethoxy)benzoic acid: This precursor can be synthesized from 2-chlorobenzotrichloride.
-
Fischer Esterification: The resulting benzoic acid derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | 2-Chlorobenzotrichloride | |
| Product | 2-(Trifluoromethoxy)benzoic acid | |
| Yield | >95% | |
| Esterification | ||
| Starting Material | 2-(Trifluoromethoxy)benzoic acid | |
| Product | This compound | |
| Catalyst | Concentrated Sulfuric Acid | [1][2][3] |
| Solvent | Methanol (excess) | [1][2][3] |
| Reaction Time | 1-2 hours (reflux) | [2] |
| Theoretical Yield | High (dependent on equilibrium) | [3] |
| Isolated Yield | ~75-90% (typical for Fischer Esterification) | [2][3] |
Experimental Protocols
Part 1: Synthesis of 2-(trifluoromethoxy)benzoic acid (Precursor)
This protocol is adapted from established industrial methods and provides a high-yield synthesis of the necessary precursor.
Materials:
-
2-Chlorobenzotrichloride
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., a Lewis acid)
-
Nitric Acid (30-80%)
-
Reaction vessel suitable for handling HF
-
Standard laboratory glassware
Procedure:
-
Fluorination: In a suitable reaction vessel, charge 2-chlorobenzotrichloride and the catalyst. Carefully add anhydrous hydrogen fluoride. Heat the mixture to 50-150°C under pressure (0.8-5.0 MPa) to facilitate the fluorination reaction, yielding 2-(trifluoromethoxy)trichloromethylbenzene.
-
Hydrolysis and Oxidation: The crude product from the previous step is then subjected to hydrolysis and oxidation with nitric acid (30-80%) at a temperature of 50-150°C.
-
Work-up: After the reaction is complete, cool the mixture to below 10°C. The solid product, 2-(trifluoromethoxy)benzoic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. A yield of over 95% can be expected.
Part 2: Synthesis of this compound (Fischer Esterification)
This protocol describes the esterification of 2-(trifluoromethoxy)benzoic acid to the target compound.
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of effervescence.
-
Saturated sodium chloride solution (1 x 50 mL) to aid in the separation of layers.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Visualizations
Signaling Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fischer esterification process.
References
Application Notes and Protocols for Methyl 2-(trifluoromethoxy)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethoxy)benzoate, referred to in seminal literature as Trifluoromethyl Benzoate (TFBz), is a versatile and shelf-stable reagent for the introduction of the trifluoromethoxy (-OCF3) group into organic molecules. The trifluoromethoxy moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and enhanced metabolic stability, which can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, based on the foundational work of Zhou et al.[1] These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Key Feature | Stable and easy-to-handle source of the trifluoromethoxide anion (CF3O⁻) |
Application 1: Trifluoromethoxylation-Halogenation of Arynes
The reaction of in situ generated arynes with this compound in the presence of a potassium fluoride/crown ether complex and a halogen source provides a direct route to ortho-haloaryl trifluoromethyl ethers. These products are valuable intermediates for further functionalization.[1]
General Reaction Scheme
Caption: Trifluoromethoxylation-Halogenation of Arynes.
Experimental Protocol
Materials:
-
This compound (TFBz)
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Potassium fluoride (KF)
-
18-crown-6
-
Halogen source (e.g., Carbon tetrachloride, 1,2-Diiodoethane)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add potassium fluoride (2.0 equiv.) and 18-crown-6 (2.0 equiv.).
-
Add anhydrous THF, followed by this compound (1.5 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryne precursor (1.0 equiv.) and the halogen source (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Aryne Precursor | Halogen Source | Product | Yield (%) |
| 2-(TMS)C6H4OTf | CCl4 | 1-Chloro-2-(trifluoromethoxy)benzene | 85 |
| 2-(TMS)C6H4OTf | CBr4 | 1-Bromo-2-(trifluoromethoxy)benzene | 82 |
| 2-(TMS)C6H4OTf | ICH2CH2I | 1-Iodo-2-(trifluoromethoxy)benzene | 75 |
| 4-MeO-2-(TMS)C6H3OTf | CBr4 | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | 78 |
Application 2: Nucleophilic Substitution of Alkyl (Pseudo)halides
This compound serves as an effective source of the trifluoromethoxide anion for the nucleophilic substitution of various primary and secondary alkyl bromides and iodides.[1] This method provides a straightforward synthesis of alkyl trifluoromethyl ethers.
General Reaction Scheme
References
Application Notes and Protocols: Methyl 2-(trifluoromethoxy)benzoate as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethoxy)benzoate is a versatile building block in medicinal chemistry, offering a unique combination of steric and electronic properties. The introduction of the trifluoromethoxy (-OCF₃) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel therapeutic agents.
The trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group often imparts a greater increase in lipophilicity, which can enhance cell membrane permeability and bioavailability. Furthermore, the robust nature of the C-F bonds in the -OCF₃ group makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug molecule.
Physicochemical Properties and Their Implications in Drug Design
The trifluoromethoxy group possesses a unique set of properties that make it an attractive substituent in drug design. A summary of these properties in comparison to other common functional groups is provided in the table below.
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88 | +1.04 |
| Hammett Electronic Parameter (σₚ) | -0.27 (Electron Donating) | +0.54 (Electron Withdrawing) | +0.35 (Electron Withdrawing) |
| Metabolic Stability | Prone to O-dealkylation | High | High |
Data is compiled from various sources in medicinal chemistry literature.
The high lipophilicity of the trifluoromethoxy group can significantly improve a drug's ability to cross biological membranes, including the blood-brain barrier. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. The enhanced metabolic stability is a key advantage in designing drugs with longer duration of action and reduced dosage requirements.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and effective method can be adapted from general procedures for the synthesis of aryl trifluoromethyl ethers from phenols. The following protocol outlines a two-step process starting from the readily available methyl salicylate.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl salicylate
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Formation of the Triflate Intermediate
-
To a stirred solution of methyl salicylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.
-
After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude triflate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Trifluoromethoxylation
Note: This step involves the generation of the trifluoromethoxide anion, which is a highly reactive species. Several reagents and conditions have been reported for this transformation. The following is a representative protocol using a fluoride source and a trifluoromethyl source.
-
To a solution of the crude triflate intermediate from Step 1 in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a fluoride source such as potassium fluoride (KF, 2.0 eq) and a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: Based on similar transformations reported in the literature, the overall yield for this two-step process is expected to be in the range of 50-70%.
Application in the Synthesis of Bioactive Molecules: Amide Bond Formation
This compound can be readily converted to its corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid, which is a valuable intermediate for the synthesis of a wide range of bioactive amides.
Diagram of Amide Synthesis Workflow
Caption: Workflow for the synthesis of bioactive amides.
Experimental Protocol: Synthesis of 2-(trifluoromethoxy)benzoic Acid and Subsequent Amide Coupling
Step 3: Hydrolysis to 2-(trifluoromethoxy)benzoic Acid
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethoxy)benzoic acid.
Expected Yield: >90%
Step 4: Amide Coupling with a Bioactive Amine
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired bioactive amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired bioactive amide.
| Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 85-95 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 80-90 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 82-92 |
Yields are estimated based on typical amide coupling reactions with similar substrates.
Impact of the 2-(trifluoromethoxy)phenyl Moiety in Medicinal Chemistry
The incorporation of the 2-(trifluoromethoxy)phenyl group can be a strategic approach to modulate the properties of a lead compound. The diagram below illustrates the potential benefits.
Caption: Impact of the 2-(trifluoromethoxy)phenyl moiety on drug properties.
Conclusion
This compound is a highly valuable building block for the synthesis of novel drug candidates. Its utility stems from the unique physicochemical properties conferred by the trifluoromethoxy group, which can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The protocols provided in this document offer a practical guide for the synthesis and application of this versatile intermediate in medicinal chemistry research and drug development.
Application Notes & Protocols: Quantification of Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 2-(trifluoromethoxy)benzoate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate and reproducible results for research, development, and quality control purposes.
High-Performance Liquid Chromatography (HPLC) Method
Application: This method is suitable for the quantification of this compound in reaction mixtures and for purity assessment.
Principle: The compound is separated from impurities on a reversed-phase HPLC column and quantified using a UV detector. The retention time and peak area are used for identification and quantification, respectively.
Experimental Protocol:
1.1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, preferably deionized and filtered).
-
Methanol (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.4. Calibration and Quantification:
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application: This method is highly selective and sensitive, making it ideal for the identification and quantification of this compound in complex matrices and for trace-level analysis.
Principle: The volatile compound is separated by gas chromatography and then detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern for identification, while the peak area of a specific ion is used for quantification.
Experimental Protocol:
2.1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, high purity).
-
Methanol (GC grade).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
-
Autosampler vials with septa.
2.2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
| Quantification Ion | To be determined from the mass spectrum of the standard (e.g., molecular ion or a major fragment ion) |
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.
2.4. Calibration and Quantification:
-
Inject the working standard solutions into the GC-MS system.
-
Create a calibration curve by plotting the peak area of the selected quantification ion against the concentration.
-
Inject the prepared sample solution.
-
Quantify this compound in the sample using the calibration curve.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described analytical methods.
| Parameter | HPLC Method | GC-MS Method |
| Linear Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL | ~0.07 µg/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Note: These values are typical and may vary depending on the specific instrumentation and experimental conditions. Method validation is required for specific applications.
Logical Relationship of Method Selection
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Application Notes and Protocols for the Derivatization of Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethoxy)benzoate is a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of target molecules. This document provides detailed protocols for the derivatization of this compound, focusing on hydrolysis of the methyl ester to the corresponding carboxylic acid and subsequent amidation to generate a diverse range of benzamide derivatives. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
I. Hydrolysis of this compound to 2-(trifluoromethoxy)benzoic acid
The first step in many derivatization pathways of this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid. This transformation is typically achieved under basic conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is a general method for the hydrolysis of methyl esters and may require optimization for the specific substrate.[1][2]
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) or THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or stir at room temperature for 4 hours if using LiOH in THF/water.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl.[3]
-
A precipitate of 2-(trifluoromethoxy)benzoic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
If a precipitate is formed, filter the solid, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
The crude 2-(trifluoromethoxy)benzoic acid can be purified by recrystallization if necessary.
Data Presentation: Hydrolysis Reaction Conditions
| Parameter | Condition | Reference |
| Base | NaOH or LiOH | [1][3] |
| Solvent | Methanol/Water or THF/Water | [1][3] |
| Temperature | Reflux or Room Temperature | [1][3] |
| Reaction Time | 2-4 hours (reflux) or 4 hours (RT) | [1][3] |
| Work-up | Acidification and filtration or extraction | [1][3] |
Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
II. Amidation of 2-(trifluoromethoxy)benzoic acid
The resulting 2-(trifluoromethoxy)benzoic acid can be converted to a wide array of amides, which are prevalent in pharmaceuticals. Direct amidation methods are often preferred for their efficiency.
Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃
This protocol describes a direct amidation of a carboxylic acid with an amine using tris(2,2,2-trifluoroethyl) borate as a coupling agent.[4][5][6]
Reagents and Materials:
-
2-(trifluoromethoxy)benzoic acid
-
Desired primary or secondary amine
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Solid-phase extraction (SPE) cartridges (e.g., silica gel, aminopropyl-functionalized silica)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 mmol, 1.0 eq) and the desired amine (1.0 mmol, 1.0 eq) in acetonitrile (2 mL, 0.5 M), add B(OCH₂CF₃)₃ (2.0 mmol, 2.0 eq).[5][6]
-
Stir the reaction mixture at 80 °C for 5-15 hours. For less reactive substrates, the temperature may be increased to 100 °C in a sealed tube.[4][5][6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by a solid-phase workup procedure, eliminating the need for an aqueous workup.[4][5] This typically involves passing the reaction mixture through a silica gel or aminopropyl-functionalized silica cartridge to remove excess reagents and byproducts.
-
Elute the desired amide from the cartridge with an appropriate solvent and concentrate in vacuo.
Data Presentation: Direct Amidation Reaction Conditions
| Parameter | Condition | Reference |
| Coupling Agent | B(OCH₂CF₃)₃ | [4][5][6] |
| Stoichiometry (Acid:Amine:Borate) | 1 : 1 : 2 | [5][6] |
| Solvent | Acetonitrile (MeCN) | [5][6] |
| Temperature | 80-100 °C | [4][5][6] |
| Reaction Time | 5-24 hours | [5][6] |
| Purification | Solid-phase workup | [4][5] |
Workflow for Direct Amidation
Caption: Workflow for the direct amidation of 2-(trifluoromethoxy)benzoic acid.
Conclusion
The protocols outlined in these application notes provide robust starting points for the derivatization of this compound. The hydrolysis to the carboxylic acid followed by direct amidation represents an efficient two-step sequence to generate a library of novel benzamides for screening in drug discovery and materials science applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of "Methyl 2-(trifluoromethoxy)benzoate" in agrochemical research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(trifluoromethoxy)benzoate is a fluorinated aromatic compound of significant interest in agrochemical research. While not typically an active ingredient itself, it serves as a crucial building block or scaffold for the synthesis of novel herbicides, fungicides, and insecticides. The incorporation of the trifluoromethoxy (-OCF3) group into organic molecules can profoundly enhance their biological activity, metabolic stability, and lipophilicity.[1] These properties are highly desirable in the development of effective and persistent agrochemicals. The trifluoromethoxy group can improve the penetration of a molecule through plant cuticles or insect exoskeletons, leading to more potent and longer-lasting effects. This document outlines the potential applications of this compound in agrochemical discovery and provides generalized protocols for its utilization in research and development.
Application as a Scaffold for Novel Herbicides
The trifluoromethoxy group is a key feature in several commercial herbicides.[1] this compound can be used as a starting material to synthesize new herbicidal compounds, potentially targeting enzymes such as protoporphyrinogen oxidase (PPO).
Experimental Protocol: Synthesis of a Hypothetical PPO-Inhibiting Herbicide
This protocol describes a general synthetic route to a hypothetical herbicidal compound derived from this compound.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(trifluoromethoxy)benzoic acid.
-
Filter, wash with cold water, and dry the solid product.
Step 2: Amide Coupling to a Substituted Aniline
-
Suspend the 2-(trifluoromethoxy)benzoic acid in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Add a substituted aniline (e.g., 3,4-dichloroaniline), which is a common moiety in PPO-inhibiting herbicides.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction by filtering off any solid byproducts and purifying the crude product by column chromatography.
Step 3: Characterization
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Workflow for Herbicide Synthesis and Screening
Caption: Synthetic workflow for a hypothetical herbicide.
Application as an Intermediate for Novel Insecticides
The trifluoromethoxy group can also be incorporated into insecticides to enhance their potency and metabolic stability. This compound can serve as a precursor for the synthesis of novel insecticidal molecules, for instance, those acting on the insect nervous system.
Experimental Protocol: Synthesis of a Hypothetical Insecticidal Amide
This protocol outlines a general method for synthesizing a hypothetical insecticidal amide.
Step 1: Synthesis of 2-(trifluoromethoxy)benzoyl chloride
-
React 2-(trifluoromethoxy)benzoic acid (synthesized as described in the herbicide protocol) with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Heat the mixture gently under reflux, typically in the presence of a catalytic amount of DMF.
-
Remove the excess thionyl chloride by distillation to obtain the crude acid chloride.
Step 2: Amidation with a Bioactive Amine
-
Dissolve a suitable bioactive amine (e.g., a substituted pyridylmethylamine, a common toxophore in neonicotinoid insecticides) in an appropriate solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add the 2-(trifluoromethoxy)benzoyl chloride to the amine solution.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Step 3: Characterization
Confirm the structure of the synthesized compound using spectroscopic methods (NMR, IR) and mass spectrometry.
Data Presentation: Hypothetical Insecticidal Activity
The following table summarizes hypothetical quantitative data for a series of synthesized insecticidal amides against a model insect pest, such as the diamondback moth (Plutella xylostella).
| Compound ID | Modification on Amine Moiety | LC50 (µg/mL) |
| IZ-101 | 4-pyridylmethyl | 15.2 |
| IZ-102 | 2-chloro-4-pyridylmethyl | 5.8 |
| IZ-103 | 2,6-dichloro-4-pyridylmethyl | 2.1 |
| Control | (Commercial Insecticide) | 8.5 |
Signaling Pathway Considerations
While the direct signaling pathway of this compound is not applicable as it is a synthetic intermediate, the final agrochemical products derived from it will target specific biological pathways. For instance, PPO-inhibiting herbicides disrupt the chlorophyll and heme biosynthesis pathway, leading to photodynamic damage and plant death.
Diagram: Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Caption: PPO inhibition by a hypothetical herbicide.
This compound is a valuable and versatile starting material in agrochemical research. Its trifluoromethoxy group is a key pharmacophore that can impart enhanced biological activity and favorable physicochemical properties to the final products. The synthetic protocols and screening workflows provided here offer a foundational approach for researchers to explore the potential of this compound in the discovery of new and effective agrochemicals. Further research into derivatives of this compound is warranted to develop next-generation crop protection agents.
References
Application Notes and Protocols: Methyl 2-(trifluoromethyl)benzoate in the Synthesis of Novel Polymers
Disclaimer: Extensive literature searches for "Methyl 2-(trifluoromethoxy)benzoate" in the context of polymer synthesis did not yield specific application notes or established protocols. However, the closely related compound, Methyl 2-(trifluoromethyl)benzoate , is recognized for its potential in material science, particularly in formulating advanced polymers and coatings.[1] The trifluoromethyl group is known to impart unique thermal and chemical stability.[1] Therefore, these application notes are based on the plausible use of Methyl 2-(trifluoromethyl)benzoate as a monomer precursor for synthesizing high-performance polymers. The protocols provided are generalized and based on established polymerization techniques for analogous fluorinated monomers.
Introduction
Methyl 2-(trifluoromethyl)benzoate is a versatile aromatic ester that holds significant promise as a building block for novel polymers.[1] The incorporation of the trifluoromethyl (-CF3) group into a polymer backbone can significantly enhance its properties, including thermal stability, chemical resistance, and hydrophobicity. These characteristics are highly desirable in materials designed for demanding applications in the aerospace, automotive, electronics, and biomedical fields.
This document outlines potential applications and provides detailed, plausible protocols for the synthesis of novel polymers utilizing a derivative of Methyl 2-(trifluoromethyl)benzoate. The primary approach detailed involves the conversion of Methyl 2-(trifluoromethyl)benzoate into a diol, which can then be used as a monomer in polycondensation reactions to produce polyesters.
Potential Applications
Polymers derived from Methyl 2-(trifluoromethyl)benzoate are anticipated to exhibit superior performance characteristics. Potential applications include:
-
High-Temperature Resistant Coatings: The inherent thermal stability imparted by the fluorinated aromatic structure makes these polymers ideal for protective coatings in harsh thermal environments.
-
Chemically Inert Liners and Seals: Enhanced resistance to a broad range of chemicals and solvents suggests their use in manufacturing chemically inert seals, gaskets, and liners for chemical processing equipment.
-
Advanced Dielectric Materials: The low polarizability of the C-F bond can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.
-
Hydrophobic and Oleophobic Surfaces: The low surface energy associated with fluorinated compounds can be leveraged to create water and oil-repellent surfaces for various applications, including self-cleaning coatings and biomedical devices.
Quantitative Data Summary
The following table summarizes the anticipated property enhancements of polyesters synthesized with a diol derived from Methyl 2-(trifluoromethyl)benzoate compared to a conventional aromatic polyester like Poly(ethylene terephthalate) (PET). These are projected values based on the known effects of fluorination on polymers.
| Property | Conventional Aromatic Polyester (e.g., PET) | Projected Range for Fluorinated Polyester |
| Glass Transition Temperature (Tg) | 67–81 °C | 100–150 °C |
| Decomposition Temperature (Td) | ~350 °C | > 400 °C |
| Water Contact Angle | 70–80° | 90–110° |
| Dielectric Constant | ~3.0 | 2.2–2.8 |
| Chemical Resistance | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of Monomer - 2-(Trifluoromethyl)benzene-1,4-diol
This protocol describes a plausible two-step synthesis of a diol monomer from Methyl 2-(trifluoromethyl)benzoate.
Step A: Hydrolysis of Methyl 2-(trifluoromethyl)benzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(trifluoromethyl)benzoate (10.2 g, 50 mmol) in 100 mL of a 2 M solution of sodium hydroxide in a 1:1 mixture of methanol and water.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid, leading to the precipitation of 2-(trifluoromethyl)benzoic acid.
-
Isolation: Filter the white precipitate, wash with cold deionized water, and dry under vacuum to yield 2-(trifluoromethyl)benzoic acid.
Step B: Hydroxylation of 2-(Trifluoromethyl)benzoic Acid
This step is a conceptual representation of a potential synthetic route.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(trifluoromethyl)benzoic acid (9.5 g, 50 mmol) in an appropriate solvent.
-
Reagents: Add a hydroxylating agent (e.g., a peroxide species with a suitable catalyst). The specific reagents and conditions for this step would require experimental development and optimization.
-
Reaction: Carry out the reaction under controlled temperature and atmosphere.
-
Purification: Upon completion, the reaction mixture would be subjected to extraction and chromatographic purification to isolate the target monomer, 2-(trifluoromethyl)benzene-1,4-diol.
Protocol 2: Synthesis of a Novel Polyester via Polycondensation
This protocol details the synthesis of a polyester using the diol monomer from Protocol 1 and a standard diacid chloride, terephthaloyl chloride.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 2-(trifluoromethyl)benzene-1,4-diol (9.6 g, 50 mmol) and pyridine (8.3 mL, 100 mmol) in 100 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of terephthaloyl chloride (10.15 g, 50 mmol) in 50 mL of anhydrous DMAc to the stirred mixture over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C. Maintain the reaction at this temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it slowly into 500 mL of vigorously stirring methanol. The fibrous polymer will precipitate.
-
Washing: Filter the polymer and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours.
Protocol 3: Characterization of the Novel Polymer
-
Molecular Weight Determination: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., tetrahydrofuran) and polystyrene standards for calibration.
-
Structural Analysis: Confirm the chemical structure of the polymer using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).
-
Thermal Properties Analysis:
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Evaluate the thermal stability and decomposition temperature (Td) using Thermogravimetric Analysis (TGA).
-
-
Surface Properties: Measure the water contact angle on a thin film of the polymer to assess its hydrophobicity.
Visualizations
Caption: Plausible synthetic pathway for a novel fluorinated polyester.
Caption: General experimental workflow for polymer synthesis and characterization.
References
"Methyl 2-(trifluoromethoxy)benzoate" as a reagent in trifluoromethoxylation reactions
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the utility of "Methyl 2-(trifluoromethoxy)benzoate" as a reagent for trifluoromethoxylation reactions did not yield specific documented applications or protocols in the reviewed scientific literature. This suggests that it is not a commonly employed reagent for this purpose. This document instead focuses on established and effective alternative methods for the introduction of the trifluoromethoxy (-OCF₃) group, a crucial moiety in medicinal chemistry and materials science due to its unique electronic and lipophilic properties.[1][2]
Introduction to Trifluoromethoxylation
The trifluoromethoxy group (-OCF₃) is a highly sought-after functional group in the design of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, the direct installation of this group presents significant synthetic challenges. This document outlines two robust and versatile methods for the trifluoromethoxylation of common organic functional groups: alcohols and phenols.
Method 1: Dehydroxytrifluoromethoxylation of Alcohols
This method facilitates the direct conversion of a hydroxyl group in an alcohol to a trifluoromethoxy group. A notable protocol involves the use of a phosphine-based activation system in conjunction with a trifluoromethoxide source.[3]
Reaction Principle
The dehydroxytrifluoromethoxylation of alcohols can be achieved using a system of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) in dimethylformamide (DMF) to activate the alcohol. The activated hydroxyl group is then displaced by a trifluoromethoxide anion, typically generated from a silver(I) trifluoromethoxide (AgOCF₃) salt.[3] The reaction is proposed to proceed through the formation of an iodophosphonium salt and a Vilsmeier-Haack-type intermediate, which effectively activate the alcohol for nucleophilic attack.[3]
Experimental Protocol
Materials:
-
Alcohol substrate
-
Triphenylphosphine (Ph₃P)
-
1,2-diiodoethane (ICH₂CH₂I)
-
Silver(I) trifluoromethoxide (AgOCF₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 mmol) and anhydrous DMF (5 mL).
-
Add triphenylphosphine (Ph₃P) (1.2 mmol) to the solution and stir until dissolved.
-
Add 1,2-diiodoethane (ICH₂CH₂I) (1.5 mmol) to the reaction mixture.
-
Finally, add silver(I) trifluoromethoxide (AgOCF₃) (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxylated compound.
Quantitative Data Summary
| Substrate (Alcohol) | Product | Yield (%) | Reference |
| Benzyl alcohol | Benzyl trifluoromethyl ether | 85 | [3] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl trifluoromethyl ether | 82 | [3] |
| Cinnamyl alcohol | Cinnamyl trifluoromethyl ether | 78 | [3] |
| 1-Octanol | 1-(Trifluoromethoxy)octane | 75 | [3] |
| Cyclohexanol | (Trifluoromethoxy)cyclohexane | 65 | [3] |
Reaction Workflow
Caption: Workflow for the dehydroxytrifluoromethoxylation of alcohols.
Method 2: Sequential Xanthalation and O-Trifluoromethylation of Phenols
This two-step procedure provides an efficient route to aryl trifluoromethyl ethers from readily available phenols. The method involves the formation of a xanthate intermediate, which is then subjected to oxidative trifluoromethylation.[4][5][6]
Reaction Principle
In the first step, the phenol is converted to a xanthate ester using an imidazolium or benzimidazolium salt.[4][6] This xanthate intermediate is then treated with an electrophilic fluorine source, such as XtalFluor-E, in the presence of an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), to afford the aryl trifluoromethyl ether.[4][6] This method is notable for its mild reaction conditions and tolerance of various functional groups.[4]
Experimental Protocols
Step 1: Xanthate Formation
Materials:
-
Phenol substrate
-
Imidazolium salt (e.g., 1,3-dimethyl-2-(methylthio)-1H-imidazol-3-ium iodide) or Benzimidazolium salt
-
Mild base (e.g., K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenol (1.0 mmol) in acetonitrile (5 mL), add the mild base (1.1 mmol).
-
Add the imidazolium or benzimidazolium salt (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature until the phenol is completely consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the xanthate intermediate, which can often be used in the next step without further purification.
Step 2: O-Trifluoromethylation
Materials:
-
Xanthate intermediate from Step 1
-
XtalFluor-E
-
Trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the xanthate intermediate (1.0 mmol) in dichloromethane (5 mL).
-
Add XtalFluor-E (1.5 mmol) to the solution.
-
Add the oxidant (TCCA or NFSI) (1.2 mmol) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or ¹⁹F NMR).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the aryl trifluoromethyl ether.
Quantitative Data Summary
| Phenol Substrate | Xanthate Formation Yield (%) | Overall O-Trifluoromethylation Yield (%) | Reference |
| Phenol | >95 | 85 | [4][6] |
| 4-Methoxyphenol | >95 | 88 | [4][6] |
| 4-Nitrophenol | >90 | 75 | [4][6] |
| 2-Naphthol | >95 | 92 | [4][6] |
| 3-Hydroxypyridine | >90 | 65 | [4][6] |
Logical Relationship of the Two-Step Synthesis
Caption: Two-step synthesis of aryl trifluoromethyl ethers from phenols.
Conclusion
While "this compound" does not appear to be a conventional reagent for trifluoromethoxylation, the field of fluorine chemistry offers several powerful and well-documented alternatives. The dehydroxytrifluoromethoxylation of alcohols and the sequential xanthalation and O-trifluoromethylation of phenols are two such methods that provide reliable access to molecules bearing the valuable trifluoromethoxy group. These protocols, characterized by their operational simplicity and broad substrate scope, are valuable additions to the synthetic chemist's toolbox for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Involving Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy group (-OCF₃) is of significant interest in medicinal chemistry and drug development due to its unique electronic properties and high lipophilicity, which can enhance a molecule's metabolic stability and binding affinity. Methyl 2-(trifluoromethoxy)benzoate is a key starting material for the synthesis of complex molecules incorporating this privileged functional group. This document outlines a proposed application of this compound in asymmetric synthesis, focusing on the enantioselective hydrogenation of the aromatic ring. While direct asymmetric syntheses involving this compound are not extensively reported, this protocol is based on well-established analogous transformations of substituted benzoate esters.
Proposed Asymmetric Transformation: Enantioselective Hydrogenation
A plausible and highly valuable asymmetric transformation for this compound is the enantioselective hydrogenation of the benzene ring to yield chiral cyclohexane derivatives. These saturated carbocycles are important building blocks in the synthesis of natural products and pharmaceuticals. The reaction is proposed to be catalyzed by a chiral Ruthenium or Rhodium complex.
Reaction Scheme
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Methyl 2-(trifluoromethoxy)benzoate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a two-part procedure: the initial synthesis of the precursor, 2-(trifluoromethoxy)benzoic acid, followed by its esterification to the final product. The protocols are designed to be adaptable for scale-up operations. All quantitative data is summarized in tables for clarity, and the reaction pathway and experimental workflow are illustrated with diagrams.
Part 1: Synthesis of 2-(trifluoromethoxy)benzoic Acid
The synthesis of the carboxylic acid precursor is achieved in two main steps: the formation of an intermediate ethyl ester followed by hydrolysis.
Step 1.1: Synthesis of Ethyl 2-(trifluoromethoxy)benzoate
This procedure is adapted from nucleophilic aromatic substitution methodologies.
Experimental Protocol:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol (6.0 kg, 60.0 mol) and anhydrous Tetrahydrofuran (THF) (20 L).
-
Alkoxide Formation: The solution is cooled to 0-5 °C using a circulating chiller. Potassium tert-butoxide (6.73 kg, 60.0 mol) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Nucleophilic Substitution: A solution of ethyl 2-fluorobenzoate (5.04 kg, 30.0 mol) in anhydrous THF (5 L) is added dropwise to the reactor over 2 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water (30 L) and extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude Ethyl 2-(trifluoromethoxy)benzoate.
Step 1.2: Hydrolysis to 2-(trifluoromethoxy)benzoic Acid
Experimental Protocol:
-
Reactor Setup: The crude Ethyl 2-(trifluoromethoxy)benzoate from the previous step is charged into a 100 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser. 1,4-Dioxane (45 L) is added.
-
Saponification: A solution of sodium hydroxide (2.24 kg, 56.0 mol) in water (20 L) is added to the reactor.
-
Reaction: The mixture is heated to reflux (approximately 90-100 °C) and maintained for 2-4 hours. The completion of the hydrolysis is monitored by TLC or HPLC.
-
Work-up and Isolation: After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is diluted with water (50 L) and washed with diethyl ether (2 x 25 L) to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum at 50-60 °C to yield 2-(trifluoromethoxy)benzoic acid as a white to off-white solid.
Quantitative Data for the Synthesis of 2-(trifluoromethoxy)benzoic Acid
| Parameter | Step 1.1: Ester Formation | Step 1.2: Hydrolysis |
| Starting Material | Ethyl 2-fluorobenzoate | Ethyl 2-(trifluoromethoxy)benzoate |
| Key Reagents | 2,2,2-Trifluoroethanol, Potassium tert-butoxide | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Anhydrous THF | 1,4-Dioxane, Water |
| Scale (Starting) | 5.04 kg (30.0 mol) | ~7.4 kg (crude) |
| Reaction Temperature | 0-10 °C, then Room Temp. | Reflux (90-100 °C) |
| Reaction Time | 16-24 hours | 2-4 hours |
| Typical Yield | ~90% (crude) | ~95% |
| Purity (after drying) | (crude intermediate) | >98% (by HPLC) |
Part 2: Synthesis of this compound via Fischer Esterification
This protocol describes a classic Fischer esterification scaled up for production.
Experimental Protocol:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel is charged with 2-(trifluoromethoxy)benzoic acid (5.0 kg, 24.25 mol).
-
Reagent Addition: Methanol (25 L, excess) is added to the reactor, and the mixture is stirred to dissolve the solid.
-
Catalyst Addition: The mixture is cooled to 10-15 °C. Concentrated sulfuric acid (500 mL) is added slowly and carefully via the addition funnel, ensuring the temperature does not exceed 30 °C.
-
Reaction: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4-6 hours. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then carefully poured into ice-water (50 L).
-
Extraction: The aqueous mixture is transferred to a suitable extraction vessel and extracted with ethyl acetate (2 x 20 L).
-
Neutralization and Washing: The combined organic layers are washed sequentially with water (20 L), 5% sodium bicarbonate solution (2 x 15 L) until effervescence ceases, and finally with brine (15 L).
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data for Fischer Esterification
| Parameter | Value |
| Starting Material | 2-(trifluoromethoxy)benzoic Acid |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) |
| Scale (Starting) | 5.0 kg (24.25 mol) |
| Reaction Temperature | Reflux (65-70 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
| Purity (after work-up) | >97% (by GC) |
| Purity (after distillation) | >99.5% (by GC) |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(trifluoromethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Trifluoromethoxylation of a Precursor: This involves introducing the trifluoromethoxy (-OCF₃) group onto a pre-existing aromatic ring. A common starting material for this route is methyl salicylate (methyl 2-hydroxybenzoate).
-
Esterification of 2-(trifluoromethoxy)benzoic acid: This is a two-step process where 2-(trifluoromethoxy)benzoic acid is first synthesized and then esterified with methanol to yield the final product.
Q2: I am getting a low yield in my trifluoromethoxylation reaction of methyl salicylate. What are the potential causes?
A2: Low yields in the trifluoromethoxylation of methyl salicylate can be attributed to several factors:
-
Inefficient Reagent: The choice of trifluoromethoxylation reagent is critical. Some reagents may have low reactivity or require specific activators.
-
Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters. Suboptimal conditions can lead to incomplete reaction or degradation of the product.
-
Moisture: Trifluoromethoxylation reagents are often sensitive to moisture, which can lead to their decomposition and the formation of byproducts.
-
Side Reactions: Competing side reactions, such as fluorination of the aromatic ring, can consume the starting material and reduce the yield of the desired product.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
Isomeric Products: Depending on the reaction conditions, you might obtain other isomers, such as methyl 3-(trifluoromethoxy)benzoate or methyl 4-(trifluoromethoxy)benzoate.
-
Fluorinated Byproducts: Direct fluorination of the aromatic ring can lead to the formation of fluoro-substituted benzoates.
-
Hydrolysis Product: If water is present, the ester can be hydrolyzed back to 2-(trifluoromethoxy)benzoic acid.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material in the final product mixture.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is commonly employed. Distillation under reduced pressure can also be used for purification if the product is thermally stable.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive trifluoromethoxylation reagent. | Ensure the reagent is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). Consider using a more reactive reagent or adding a suitable activator. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC-MS. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Non-selective reaction conditions. | Optimize the reaction temperature and choice of solvent. Some solvents can influence the regioselectivity of the reaction. |
| Radical side reactions. | If using a radical-based trifluoromethoxylation, consider adding a radical scavenger or optimizing the initiator concentration. | |
| Product Decomposition | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Product is unstable under the work-up conditions. | Use a milder work-up procedure. For example, use a weaker base for neutralization or perform extractions at a lower temperature. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase during work-up. | Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Method 1: Trifluoromethoxylation of Methyl Salicylate
This protocol is a representative procedure based on modern trifluoromethoxylation methods. Note: This is a general guideline and may require optimization.
Materials:
-
Methyl salicylate
-
Trifluoromethoxylation reagent (e.g., Umemoto's reagent, Togni's reagent)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add methyl salicylate and the anhydrous solvent.
-
Cool the mixture to the recommended temperature for the chosen reagent (e.g., 0 °C or -78 °C).
-
Slowly add the trifluoromethoxylation reagent to the stirred solution.
-
Allow the reaction to proceed at the specified temperature for the recommended time, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Esterification of 2-(trifluoromethoxy)benzoic acid
Materials:
-
2-(trifluoromethoxy)benzoic acid
-
Anhydrous methanol
-
Acid catalyst (e.g., concentrated sulfuric acid)
Procedure:
-
Dissolve 2-(trifluoromethoxy)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by distillation under reduced pressure or column chromatography.
Quantitative Data
The following tables provide representative data to guide the optimization of your synthesis. The actual yields may vary depending on the specific experimental conditions and the scale of the reaction.
Table 1: Effect of Trifluoromethoxylation Reagent on Yield
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Reagent A | 0 | 12 | 45 |
| Reagent B | 25 | 8 | 65 |
| Reagent C | -78 to 25 | 6 | 75 |
Table 2: Optimization of Reaction Conditions for Trifluoromethoxylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Acetonitrile | Toluene |
| Yield (%) | 60 | 72 | 55 |
| Temperature (°C) | 0 | 25 | 50 |
| Yield (%) | 58 | 75 | 70 (with some decomposition) |
| Reaction Time (h) | 4 | 8 | 12 |
| Yield (%) | 55 | 75 | 78 |
Visualizations
"Methyl 2-(trifluoromethoxy)benzoate" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-(trifluoromethoxy)benzoate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in aqueous solutions?
A: While specific stability data for this compound is not extensively documented in publicly available literature, esters are generally susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The trifluoromethoxy group may influence the reactivity of the ester linkage. It is crucial to experimentally determine the stability in your specific aqueous buffer system.
Q2: What are the likely degradation products of this compound in solution?
A: The primary degradation pathway for this compound in solution is expected to be hydrolysis of the methyl ester. This would result in the formation of 2-(trifluoromethoxy)benzoic acid and methanol. Under certain conditions, further degradation of the aromatic ring could occur, but this is generally less common under typical experimental settings.
Q3: How can I monitor the stability of this compound in my experiments?
A: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the parent compound from its potential degradation products, allowing for quantification of its concentration over time.
Q4: What general storage conditions are recommended for solutions of this compound?
A: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The use of aprotic organic solvents is preferable if compatible with the experimental design. If aqueous solutions are necessary, they should be freshly prepared. For long-term storage, it is advisable to store the compound in its solid form in a cool, dry, and dark place.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of this compound in my solution over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Verify pH: Check the pH of your solution. Ester hydrolysis is accelerated at both acidic and basic pH. Consider using a neutral buffer if your experiment allows. - Lower Temperature: Store your solution at a lower temperature (e.g., on ice or at 4°C) during the experiment and for storage. - Prepare Freshly: Prepare the solution immediately before use. |
| Photodegradation | - Protect from Light: Store and handle the solution in amber vials or protect it from ambient light. |
| Adsorption to Container | - Test Different Materials: The compound may be adsorbing to the surface of your container (e.g., certain plastics). Try using different types of vials (e.g., glass, polypropylene) to see if the stability improves. |
| Reaction with Other Components | - Simplify the Matrix: If your solution contains multiple components, test the stability of this compound in a simpler matrix (e.g., just the buffer) to identify potential interactions. |
Quantitative Data Summary
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | Remaining Parent Compound (%) | Major Degradation Product(s) |
| Example | pH 7.4 PBS | 25 | 24 | [Your Data] | [Your Data] |
| Example | Acetonitrile | 25 | 24 | [Your Data] | [Your Data] |
| Example | pH 5.0 Acetate Buffer | 37 | 48 | [Your Data] | [Your Data] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Spike a known volume of the stock solution into the desired test solution (e.g., phosphate-buffered saline pH 7.4, cell culture media) to achieve the final target concentration.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation and Sampling:
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and store the sample at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection.
-
A suitable mobile phase could consist of an acetonitrile/water gradient.
-
Monitor the peak area of the parent compound, this compound.
-
Also, monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound (relative to the T=0 time point) against time.
-
From this plot, you can determine the rate of degradation and the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Hypothetical hydrolysis of this compound.
Caption: General workflow for assessing compound stability in solution.
Caption: Decision tree for troubleshooting compound instability.
Optimization of reaction parameters for "Methyl 2-(trifluoromethoxy)benzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of Methyl 2-(trifluoromethoxy)benzoate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and accessible synthetic route is the direct O-trifluoromethylation of methyl salicylate (Methyl 2-hydroxybenzoate). This method avoids the synthesis of more complex starting materials and directly installs the desired trifluoromethoxy group onto a readily available precursor.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include:
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Competing C-trifluoromethylation: The trifluoromethylating reagent can react with the aromatic ring of methyl salicylate instead of the hydroxyl group, leading to the formation of undesired side products.
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Reagent stability and handling: Many trifluoromethylating reagents are sensitive to moisture and air, and some can be thermally unstable, requiring careful handling and inert reaction conditions.
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Optimization of reaction conditions: Achieving high yield and selectivity often requires careful optimization of parameters such as the choice of trifluoromethylating reagent, catalyst, base, solvent, and temperature.
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Product purification: Separating the desired product from unreacted starting material, the trifluoromethylating agent's byproducts, and any C-trifluoromethylated isomers can be challenging.
Q3: Which trifluoromethylating reagents are suitable for this synthesis?
A3: Several types of reagents can be employed for the O-trifluoromethylation of phenols like methyl salicylate. Common classes include:
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Electrophilic trifluoromethylating reagents: Such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).
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Nucleophilic trifluoromethylation protocols: These often involve a two-step process, such as the formation of a xanthate intermediate from the phenol, followed by fluorinative desulfurization.[1]
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Oxidative trifluoromethylation: This method can utilize nucleophilic CF3 sources like TMSCF3 in the presence of an oxidant.
The choice of reagent will depend on factors like substrate reactivity, desired reaction conditions (mild vs. harsh), and reagent availability and cost.
Q4: How can I minimize the formation of C-trifluoromethylated side products?
A4: Minimizing C-trifluoromethylation, a common side reaction, can be achieved by:
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Choosing the right reagent: Some reagents exhibit higher selectivity for O-trifluoromethylation over C-trifluoromethylation.
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Controlling reaction temperature: Lower temperatures generally favor O-trifluoromethylation.
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Using appropriate bases and additives: The choice of base can influence the nucleophilicity of the phenoxide, and certain additives can promote the desired O-alkylation pathway.
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Protecting the aromatic ring: While less common for this specific synthesis, in some cases, blocking the more reactive positions on the aromatic ring could be a strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or decomposed trifluoromethylating reagent.2. Presence of water or other protic impurities.3. Suboptimal reaction temperature.4. Incorrect stoichiometry of reagents.5. Inefficient catalyst or base. | 1. Use a fresh batch of the reagent and handle it under an inert atmosphere.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Optimize the temperature. Some reactions require low temperatures to suppress side reactions, while others may need heating to proceed.4. Carefully check the molar ratios of the substrate, reagent, catalyst, and base.5. Screen different catalysts and bases to find the most effective combination for your specific reagent and substrate. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing C-trifluoromethylation on the aromatic ring.2. Decomposition of the starting material or product under the reaction conditions.3. Hydrolysis of the methyl ester group. | 1. Lower the reaction temperature. Consider using a more O-selective trifluoromethylating reagent.[2] 2. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times. Use milder reaction conditions if possible.3. Ensure anhydrous conditions and consider using a non-protic solvent. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts from the trifluoromethylating reagent.2. Similar polarity of the product and unreacted starting material.3. Formation of hard-to-separate isomers. | 1. Choose a purification method that leverages different properties of the compounds (e.g., distillation if boiling points are sufficiently different, or crystallization).2. Optimize the mobile phase for column chromatography to achieve better separation.3. If isomers are the issue, focus on optimizing the reaction selectivity to minimize their formation. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and workup procedures.3. Sensitivity of the reaction to atmospheric moisture or oxygen. | 1. Use reagents and solvents from a reliable source and of the same grade for all experiments.2. Standardize all procedures, including the rate of addition of reagents and stirring speed.3. Always perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of related trifluoromethoxylation reactions, providing a basis for optimization.
Table 1: Optimization of Fluoride Salt and Solvent for a Trifluoromethoxylation-Bromination Reaction
| Entry | Fluoride Salt | Solvent | Conversion (%) | Yield (%) |
| 1 | CsF | CH3CN | 100 | 0 |
| 2 | TBAT | CH3CN | 19 | 9 |
| 3 | TBAT | Toluene | 100 | 7 |
| 4 | TBAT | CH2Cl2 | 49 | 2 |
| 5 | TBAT | THF | - | 39 |
| 6 | TASF | THF | - | - |
| 7 | KF/cis-DCy-18-C-6 | EtOAc | - | 81 |
TBAT: Tetrabutylammonium difluorotriphenylsilicate; TASF: Tris(dimethylamino)sulfonium difluorotrimethylsilicate; THF: Tetrahydrofuran; EtOAc: Ethyl acetate. Data adapted from a representative trifluoromethoxylation reaction.[3]
Table 2: Effect of Reagent and Conditions on the O-Trifluoromethylation of Phenols
| Reagent System | Key Conditions | Typical Yield Range for Phenols | Reference |
| Togni Reagent | Base, Solvent (e.g., CH2Cl2) | Moderate to good, but can lead to C-trifluoromethylation | [2] |
| Umemoto Reagent | Base (e.g., diisopropylethylamine), Low Temperature (-90 to -10 °C) | High | [4] |
| Xanthate Intermediate + XtalFluor-E | Trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) | Modest to excellent | [1] |
| TMSCF3 + Oxidant | Silver triflate, Selectfluor, 2-fluoropyridine | Good (42-77%) | [4] |
Experimental Protocols
General Protocol for O-Trifluoromethylation of Methyl Salicylate via a Xanthate Intermediate
This protocol is adapted from a general procedure for the O-trifluoromethylation of phenols and should be optimized for the specific substrate.[1]
Step 1: Synthesis of the Xanthate Intermediate
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To a solution of methyl salicylate (1.0 eq.) in anhydrous acetonitrile (MeCN), add a suitable base such as triethylamine (1.1 eq.) at 0 °C under an inert atmosphere (N2 or Ar).
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To this mixture, add a methylthiocarbonothioyl transfer reagent (e.g., 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide) (1.0 eq.).[1]
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Stir the reaction mixture at 0 °C for 1 hour.
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Quench the reaction with saturated aqueous NaHCO3 and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the xanthate intermediate.
Step 2: Trifluoromethylation of the Xanthate Intermediate
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In a vial open to the air, dissolve the purified xanthate intermediate (1.0 eq.) in a suitable solvent (e.g., dichloromethane).
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Add XtalFluor-E (a fluorinating reagent) and an activator such as trichloroisocyanuric acid (TCCA).
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
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Upon completion, quench the reaction and perform an aqueous workup.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it.
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Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: A two-step experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Identifying and minimizing side products in "Methyl 2-(trifluoromethoxy)benzoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(trifluoromethoxy)benzoate. The following information is designed to help identify and minimize the formation of common side products during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound from methyl salicylate is a two-step process. This involves the initial conversion of the phenolic hydroxyl group of methyl salicylate into a xanthate intermediate, followed by a fluorinative desulfurization to yield the desired trifluoromethyl ether.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The main potential side products include the formation of a difluorochloromethyl ether analog (ArOCF₂Cl), bis-trifluoromethoxylated products, and C-trifluoromethylation of the aromatic ring. The formation of these impurities is highly dependent on the choice of reagents and reaction conditions.
Q3: How can I detect the presence of side products in my reaction mixture?
Side products can typically be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify components by their mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to elucidate the specific chemical structure of the impurities.
Troubleshooting Guide
Issue 1: Formation of Difluorochloromethyl Ether Side Product (ArOCF₂Cl)
Symptoms:
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A significant impurity is detected by GC-MS with a mass corresponding to the replacement of one fluorine with a chlorine atom.
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¹⁹F NMR shows an additional signal corresponding to a CF₂Cl group.
Root Cause: This side product is often observed when using a combination of a fluorinating agent like XtalFluor-E and a chlorinating oxidant such as trichloroisocyanuric acid (TCCA), particularly with electron-deficient phenols like methyl salicylate.[1]
Solutions:
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Reagent Substitution: Replace trichloroisocyanuric acid (TCCA) with N-fluorobenzenesulfonimide (NFSI) as the activating agent in conjunction with XtalFluor-E. NFSI is a fluoronium source and avoids the introduction of chlorine into the reaction mixture.[1]
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Reaction Condition Optimization: Carefully control the stoichiometry of the reagents. Use of excess TCCA can increase the likelihood of chlorination.
Issue 2: Formation of Bis-trifluoromethoxylated Side Products
Symptoms:
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Mass spectrometry data indicates the presence of a compound with a mass corresponding to the addition of a second trifluoromethoxy group to the aromatic ring.
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NMR analysis shows a more complex aromatic region, suggesting multiple substitutions.
Root Cause: This can occur if an excess of the trifluoromethoxylating reagent is used, leading to further reaction on the aromatic ring, especially if the reaction conditions are harsh (e.g., high temperatures).[2]
Solutions:
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Stoichiometric Control: Use a controlled amount of the trifluoromethoxylating reagent (typically 1.0 to 1.5 equivalents) relative to the methyl salicylate starting material.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the point of maximum conversion of the starting material without significant formation of the bis-substituted product.
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Lower Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for the mono-trifluoromethoxylated product.
Issue 3: C-Trifluoromethylation of the Aromatic Ring
Symptoms:
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Isomeric impurities are observed, where the trifluoromethoxy group is attached to a carbon atom of the aromatic ring instead of the oxygen atom.
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¹⁹F NMR will show a characteristic signal for a CF₃ group directly attached to an aromatic ring, which will differ from the OCF₃ signal.
Root Cause: Certain electrophilic trifluoromethylating reagents can favor C-H trifluoromethylation over O-trifluoromethylation, especially with electron-rich aromatic rings.[2]
Solutions:
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Choice of Reagent: Employ reagents that are known to selectively perform O-trifluoromethylation of phenols. The two-step xanthate formation followed by fluorinative desulfurization is generally selective for O-substitution.
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Protecting Groups: In some cases, it may be necessary to use protecting groups to block reactive sites on the aromatic ring, although this adds extra steps to the synthesis.
Experimental Protocols
General Two-Step Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the trifluoromethoxylation of phenols via a xanthate intermediate.[1] Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of the Xanthate Intermediate
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To a solution of methyl salicylate (1.0 equiv) in acetonitrile (MeCN), add an imidazolium salt (e.g., 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide) (1.0 equiv).
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Add a mild base such as triethylamine (1.1 equiv).
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude xanthate, which can be purified by column chromatography or used directly in the next step.
Step 2: Trifluoromethoxylation
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In a fume hood, dissolve the xanthate intermediate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
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Add XtalFluor-E (2.0-3.0 equiv).
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Add N-fluorobenzenesulfonimide (NFSI) (3.0 equiv) as the activator.
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Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC or GC-MS.
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Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for the trifluoromethoxylation of various phenols using the two-step xanthate method. While data for methyl salicylate is not explicitly provided in the cited literature, the yields for structurally similar phenols can serve as a benchmark.
| Starting Phenol | Activating Agent | Yield of Aryl Trifluoromethyl Ether (%) | Reference |
| 4-Adamantylphenol | TCCA | 76 | [1] |
| 4-Ethoxycarbonylphenol | TCCA | 56 (with 18% ArOCF₂Cl) | [1] |
| 4-Ethoxycarbonylphenol | NFSI | 75 | [1] |
| 4-Bromophenol | TCCA | 66 | [1] |
| 4-Iodophenol | TCCA | 67 | [1] |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for identifying side products.
References
Technical Support Center: Interpreting the NMR Spectra of Methyl 2-(trifluoromethoxy)benzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra for Methyl 2-(trifluoromethoxy)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H, ¹³C, and ¹⁹F NMR?
Expected Chemical Shift Ranges:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic Protons | 7.2 - 8.0 | Multiplets |
| ¹H | Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |
| ¹³C | Carbonyl Carbon (C=O) | 164 - 168 | Singlet |
| ¹³C | Aromatic Carbons | 115 - 150 | Singlets and Quartets (due to C-F coupling) |
| ¹³C | Carbon of -OCF₃ | 118 - 122 | Quartet (¹JCF ≈ 255 Hz) |
| ¹³C | Methoxy Carbon (-OCH₃) | 52 - 54 | Singlet |
| ¹⁹F | -OCF₃ | -57 to -60 | Singlet or finely split multiplet |
Q2: Why do I see a quartet in my ¹³C NMR spectrum with a very large coupling constant?
A2: This is a characteristic feature of a trifluoromethoxy (-OCF₃) group. The carbon atom directly attached to the three fluorine atoms will be split into a quartet due to one-bond coupling (¹JCF). This coupling constant is typically very large, in the range of 255 Hz. The presence of this signal is a strong indicator of the -OCF₃ moiety.
Q3: My aromatic proton signals are more complex than expected. Why is that?
A3: The complexity of the aromatic signals can arise from a few factors. Firstly, the trifluoromethoxy group and the methyl ester group are ortho to each other, leading to a complex splitting pattern for the four aromatic protons. Secondly, long-range couplings between the fluorine atoms of the -OCF₃ group and the aromatic protons can cause additional fine splitting, further complicating the spectrum.
Q4: I am not seeing a clear signal for my -OCF₃ group in the ¹⁹F NMR. What could be the issue?
A4: Several factors could contribute to a weak or absent ¹⁹F signal. These include low sample concentration, incorrect NMR probe tuning for the ¹⁹F frequency, or broad signals due to relaxation effects. Ensure your sample is sufficiently concentrated and that the spectrometer is properly calibrated for fluorine NMR.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Unexpected peaks in the ¹H NMR spectrum.
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Possible Cause 1: Residual Solvents.
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Troubleshooting: Check for common solvent peaks (e.g., chloroform at 7.26 ppm, acetone at 2.17 ppm, water at ~1.5 ppm in CDCl₃). Cross-reference with a solvent impurity table.
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Possible Cause 2: Starting Material Impurities.
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Troubleshooting: The synthesis of this compound may involve starting materials like 2-(trifluoromethoxy)benzoic acid. Check the spectrum for a broad singlet corresponding to the acidic proton of the carboxylic acid, which would likely appear far downfield (>10 ppm).
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Possible Cause 3: Side Products.
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Troubleshooting: Hydrolysis of the ester back to the carboxylic acid is a possible side reaction. Look for the characteristic broad carboxylic acid proton peak.
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Problem 2: The integration of the aromatic region in the ¹H NMR is incorrect.
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Possible Cause 1: Overlapping Impurity Peaks.
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Troubleshooting: If an impurity signal overlaps with the aromatic signals, it can skew the integration. Run a 2D NMR experiment like COSY to identify which protons are coupled to each other and belong to the main compound.
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Possible Cause 2: Phasing Errors.
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Troubleshooting: Improper phasing of the spectrum can lead to inaccurate integration. Carefully re-phase the spectrum to ensure a flat baseline.
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Problem 3: The ¹³C NMR spectrum is missing the expected quartet for the -OCF₃ carbon.
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Possible Cause 1: Low Signal-to-Noise.
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Troubleshooting: The quartet signal can be broad and have a lower intensity compared to other singlets. Increase the number of scans to improve the signal-to-noise ratio.
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Possible Cause 2: Incorrect Spectral Width.
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Troubleshooting: Ensure the spectral width is wide enough to encompass all expected carbon signals, including the carbonyl and the aromatic region.
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Experimental Protocols
Standard NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Transfer: Transfer the solution to a clean, dry NMR tube.
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Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
Acquisition of High-Quality NMR Spectra
For ¹H NMR:
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Pulse Program: A standard single-pulse experiment is usually sufficient.
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Number of Scans: 16 to 64 scans, depending on the concentration.
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Relaxation Delay (d1): 1-2 seconds.
For ¹³C NMR:
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Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
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Number of Scans: 1024 scans or more to achieve a good signal-to-noise ratio, especially for the quaternary carbons and the -OCF₃ carbon.
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Relaxation Delay (d1): 2-5 seconds.
For ¹⁹F NMR:
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Pulse Program: A standard single-pulse experiment.
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Number of Scans: 64 to 256 scans.
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Decoupling: Proton decoupling can be used to simplify the spectrum and improve signal-to-noise.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR spectral interpretation of this compound.
Caption: A flowchart for troubleshooting NMR spectral data.
Overcoming solubility problems with "Methyl 2-(trifluoromethoxy)benzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(trifluoromethoxy)benzoate.
Troubleshooting Guide
Issue: Immiscibility or Phase Separation Observed
Question: I am trying to prepare a solution of this compound in my reaction solvent, but it is forming a separate layer or an emulsion. What should I do?
Answer:
This issue arises from the poor miscibility of this compound with the chosen solvent. As a moderately polar aromatic ester, its miscibility is governed by the principle of "like dissolves like."
Recommended Steps:
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Solvent Selection: Consult the predicted solubility/miscibility table below (Table 1). Select a solvent with a polarity similar to this compound.
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Co-solvent System: If using a single solvent is not effective, consider a co-solvent system. The addition of a small amount of a mutually miscible solvent can increase the overall solvating power of the medium. For instance, if your primary solvent is non-polar, adding a small percentage of a more polar solvent like THF or Ethyl Acetate may resolve the issue.
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Temperature Adjustment: Gently warming the mixture while stirring can sometimes improve miscibility. However, be mindful of the boiling point of your solvent and the thermal stability of other reactants.
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Homogenization: For some applications, vigorous stirring or sonication can create a temporary, uniform dispersion. This is particularly useful if the subsequent reaction is rapid.
Issue: Precipitation Occurs Upon Addition of Other Reagents
Question: My initial solution of this compound is clear, but a precipitate forms when I add another reagent. What is happening?
Answer:
This is likely due to one of two reasons:
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Reaction Product Precipitation: The newly formed product may be insoluble in the reaction solvent.
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Change in Solvent Polarity: The added reagent may be significantly altering the polarity of the solvent mixture, causing the this compound to come out of solution.
Troubleshooting Steps:
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Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is your starting material or the desired product.
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Adjust Solvent System: If the precipitate is the starting material, you may need to use a different solvent system that can accommodate all reactants and products. A solvent miscibility study with all components is recommended.
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Order of Addition: Experiment with changing the order of reagent addition. Sometimes, adding the this compound solution to the other reagent(s) can prevent localized high concentrations that lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a liquid that is generally miscible with a wide range of common organic solvents. It is expected to have low solubility in aqueous solutions due to its hydrophobic aromatic ring and trifluoromethoxy group. Its miscibility is highest in other esters, ethers, and chlorinated solvents.
Q2: Can I use this compound in aqueous reactions?
A2: Direct use in purely aqueous systems is challenging due to its low water solubility. For reactions in aqueous media, the use of a co-solvent (like THF or Dioxane) or a phase-transfer catalyst is often necessary to facilitate interaction between the reactants.
Q3: How does temperature affect the solubility/miscibility of this compound?
A3: For most organic solvent systems, increasing the temperature will improve the miscibility of this compound. This can be a useful technique for preparing more concentrated solutions. However, always consider the volatility of the solvent and the stability of all reaction components at elevated temperatures.
Q4: My stock of this compound appears cloudy. Is this a solubility issue?
A4: Cloudiness in the neat compound could indicate the presence of impurities or absorbed moisture. It is recommended to verify the purity of the material. If water is the suspected contaminant, drying the compound over a suitable drying agent (e.g., anhydrous sodium sulfate) may be necessary, followed by filtration.
Data Presentation
Table 1: Predicted Miscibility of this compound in Common Laboratory Solvents
| Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted Miscibility |
| Water | 80.1 | 10.2 | Immiscible |
| Methanol | 32.7 | 5.1 | Partially Miscible |
| Ethanol | 24.5 | 4.3 | Miscible |
| Acetone | 20.7 | 5.1 | Miscible |
| Dichloromethane | 9.1 | 3.1 | Miscible |
| Ethyl Acetate | 6.0 | 4.4 | Miscible |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Miscible |
| Toluene | 2.4 | 2.4 | Miscible |
| Hexane | 1.9 | 0.1 | Partially Miscible |
Disclaimer: This data is predictive and based on the structural properties of this compound and similar compounds. Experimental verification is strongly recommended.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
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Solvent Selection: Choose a solvent in which this compound is highly miscible (e.g., Dichloromethane, Ethyl Acetate, or THF) based on the requirements of your experiment.
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Glassware Preparation: Ensure all glassware is clean and dry to prevent contamination.
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Measurement: Accurately measure the required volume of this compound using a calibrated micropipette or syringe.
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Dissolution: In a volumetric flask, add the measured this compound to a portion of the chosen solvent.
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Mixing: Gently swirl the flask to ensure complete mixing.
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Final Volume: Add the solvent to the calibration mark of the volumetric flask.
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Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
Protocol 2: Solvent Screening for a Reaction
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Aliquot Preparation: In several small, dry vials, place a small, equal volume of this compound.
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Solvent Addition: To each vial, add a measured volume of a different test solvent.
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Observation: Observe the miscibility at room temperature. Note if the compound is fully miscible, partially miscible (forming an emulsion or cloudiness), or immiscible (forming a distinct layer).
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Heating (Optional): If immiscible at room temperature, gently warm the vials and observe any changes in miscibility.
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Reagent Compatibility: To the vials with good miscibility, add a small amount of the other key reagents in your planned reaction to check for any precipitation or incompatibility.
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Selection: Choose the solvent system that provides complete miscibility for all components under the desired reaction conditions.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow.
Technical Support Center: Reaction Monitoring for Methyl 2-(trifluoromethoxy)benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-(trifluoromethoxy)benzoate. The content is tailored for researchers, scientists, and drug development professionals.
Hypothetical Synthesis Reaction
For the context of this guide, we will consider the Fischer esterification of 2-(trifluoromethoxy)benzoic acid with methanol, catalyzed by a strong acid (e.g., sulfuric acid), to produce this compound.
Reaction: 2-(trifluoromethoxy)benzoic acid + Methanol ⇌ this compound + Water
Frequently Asked Questions (FAQs) and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Q1: What is a good starting point for an HPLC method to monitor the conversion of 2-(trifluoromethoxy)benzoic acid to its methyl ester?
A1: A reversed-phase HPLC method is a suitable starting point. Due to the aromatic nature of both the starting material and the product, a C18 column is recommended. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is a good initial choice.[1] Gradient elution will likely be necessary to achieve good separation between the more polar starting acid and the less polar ester product.
Q2: My HPLC chromatogram shows poor separation between the starting material and the product. What can I do?
A2: To improve separation, you can try the following:
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Adjust the gradient: A shallower gradient will provide more time for the components to separate on the column.
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Change the mobile phase composition: Varying the ratio of acetonitrile to water can alter the selectivity. You could also try methanol as the organic modifier.
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Modify the pH of the mobile phase: Adding a small amount of acid, like formic or phosphoric acid, can suppress the ionization of the carboxylic acid starting material, leading to a sharper peak and potentially better separation.[1]
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Use a different column: If the above adjustments do not work, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Q3: I am observing a broad peak for my 2-(trifluoromethoxy)benzoic acid starting material. How can I improve the peak shape?
A3: A broad peak for a carboxylic acid is often due to its interaction with residual silanols on the silica-based column. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to sharpen the peak by masking these silanol interactions. Using a column with low silanol activity can also mitigate this issue.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Can I use GC-MS to monitor this reaction? What are the key considerations?
A1: Yes, GC-MS is a powerful technique for this analysis, provided the components are sufficiently volatile and thermally stable.[3] this compound is expected to be volatile enough for GC analysis. However, the starting material, 2-(trifluoromethoxy)benzoic acid, may be less volatile and could benefit from derivatization to a more volatile ester (e.g., a trimethylsilyl ester) for more accurate quantification, although this adds a step to the sample preparation.
Q2: I am not seeing the peak for my starting material, 2-(trifluoromethoxy)benzoic acid, in the GC-MS chromatogram.
A2: This is a common issue with carboxylic acids in GC analysis. The problem could be due to:
-
Low volatility: The acid may not be volatilizing in the injector. You may need to increase the injector temperature, but be cautious of thermal degradation.
-
Adsorption: The polar carboxylic acid group can adsorb to active sites in the GC inlet or on the column, leading to poor peak shape or complete loss of the peak. Using a derivatization agent to convert the acid to a less polar ester is a common solution.
-
Thermal degradation: The acid may be degrading at the injection port temperature. A lower injector temperature should be tested.
Q3: How can I quantify the reaction progress using GC-MS?
A3: For accurate quantification, the use of an internal standard (IS) is highly recommended.[3] The IS should be a compound that is chemically similar to the analyte but does not co-elute with any of the reaction components. For this analysis, a stable aromatic ester that is not present in the reaction mixture, such as methyl 4-tert-butylbenzoate, could be a suitable internal standard. A calibration curve should be generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.[3]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why is ¹⁹F NMR a good choice for monitoring this reaction?
A1: ¹⁹F NMR is an excellent technique for this specific reaction because the trifluoromethoxy (-OCF₃) group provides a unique spectroscopic handle.[4] The key advantages are:
-
High sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio.[4]
-
Clean spectrum: The ¹⁹F NMR spectrum will likely only show signals for the fluorine-containing starting material and product, with no interference from other components in the reaction mixture.
-
Direct quantification: The relative integrals of the ¹⁹F signals for the starting material and product can be used to directly determine the reaction conversion.
Q2: I am having trouble with the quantification of my reaction using ¹⁹F NMR. The conversion seems inaccurate.
A2: Inaccurate quantification in NMR can arise from several factors:
-
Incomplete relaxation: Ensure that the relaxation delay (d1) is set to be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in your sample. This is crucial for obtaining quantitative spectra.
-
Baseline distortion: A non-flat baseline can lead to integration errors. Ensure proper phasing and baseline correction of your spectra.
-
Overlapping signals: If the signals for the starting material and product are not well-resolved, integration will be inaccurate. A higher field NMR spectrometer may be needed to improve resolution.
Q3: Do I need an internal standard for quantitative ¹⁹F NMR?
A3: For determining the relative amounts of starting material and product (i.e., percent conversion), an internal standard is not strictly necessary as you can use the relative integration of their respective -OCF₃ signals. However, if you want to determine the absolute concentration of your product, a known amount of a fluorine-containing internal standard with a distinct chemical shift is required.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Q1: How can I use in-situ FTIR to monitor the progress of the esterification reaction?
A1: In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of the reaction without the need for sampling.[5] You can monitor the reaction by tracking the disappearance of the C=O stretch of the carboxylic acid starting material and the appearance of the C=O stretch of the ester product. These two carbonyl stretches will have different frequencies. Additionally, the disappearance of the broad O-H stretch of the carboxylic acid can also be monitored.
Q2: The IR peaks for the carboxylic acid and the ester are overlapping. How can I resolve them?
A2: Overlapping peaks can be a challenge. Here are some strategies:
-
Multivariate analysis: Chemometric methods like Principal Component Analysis (PCA) can be used to deconvolve the overlapping spectra and track the concentration changes of individual components over time.[5]
-
Focus on other regions: Besides the carbonyl region, look for other spectral changes. For instance, the C-O stretching region will also show distinct changes as the carboxylic acid is converted to the ester.
-
Derivative spectroscopy: Taking the second derivative of the spectrum can sometimes help to resolve overlapping peaks.
Q3: My in-situ FTIR probe is getting coated with material during the reaction. What can I do?
A3: Probe fouling can be an issue, especially in heterogeneous reaction mixtures.
-
Ensure good mixing: Adequate stirring should prevent material from settling on the probe.
-
Choose the right probe: Different probe materials and designs are available. An attenuated total reflectance (ATR) probe is commonly used for liquid-phase reactions.
-
Cleaning cycles: If possible, program a cleaning cycle for the probe, although this is more common in industrial settings. For laboratory scale, ensuring the reaction remains homogeneous is the best approach.
Experimental Protocols
HPLC Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase in an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: See table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
GC-MS Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
¹⁹F NMR Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Add it to an NMR tube containing a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: Standard single pulse.
-
Relaxation Delay (d1): 10 s (should be optimized based on T₁ measurements).
-
Number of Scans: 16 (can be adjusted based on concentration).
-
Data Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate the signals corresponding to the starting material and product.
-
In-situ FTIR Method for Reaction Monitoring
-
Experimental Setup:
-
Insert an ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Set up the spectrometer to collect spectra at regular intervals (e.g., every 2 minutes).
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst).
-
Start the reaction and begin collecting time-resolved spectra.
-
-
Data Analysis:
-
Monitor the change in absorbance at the characteristic wavenumbers for the starting material and product (see table below).
-
| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| 2-(trifluoromethoxy)benzoic acid | C=O (acid) | ~1700-1720 |
| 2-(trifluoromethoxy)benzoic acid | O-H (acid) | ~2500-3300 (broad) |
| This compound | C=O (ester) | ~1720-1740 |
Data and Visualization
Summary of Analytical Data
| Technique | Analyte | Expected Observation |
| HPLC | 2-(trifluoromethoxy)benzoic acid | Shorter retention time (more polar) |
| HPLC | This compound | Longer retention time (less polar) |
| GC-MS | This compound | Elutes at a specific retention time, characteristic mass spectrum |
| ¹⁹F NMR | 2-(trifluoromethoxy)benzoic acid | Singlet for -OCF₃ at a specific chemical shift |
| ¹⁹F NMR | This compound | Singlet for -OCF₃ at a different chemical shift |
| FTIR | 2-(trifluoromethoxy)benzoic acid | C=O stretch (~1710 cm⁻¹), broad O-H stretch (~3000 cm⁻¹) |
| FTIR | This compound | C=O stretch (~1730 cm⁻¹) |
Diagrams
Caption: HPLC analysis workflow for reaction monitoring.
Caption: In-situ FTIR experimental workflow.
References
- 1. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
Catalyst selection and optimization for "Methyl 2-(trifluoromethoxy)benzoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(trifluoromethoxy)benzoate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic methods for the synthesis of this compound?
A1: The synthesis of this compound, an aryl trifluoromethyl ether, is most effectively achieved through metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Copper-Catalyzed Ullmann-Type Reaction: This is a classical and often effective method for forming aryl-oxygen bonds. It typically involves the reaction of an aryl halide (preferably an iodide) with a trifluoromethoxide source, catalyzed by a copper(I) salt.
-
Palladium-Catalyzed Buchwald-Hartwig-Type Cross-Coupling: While more contemporary, this method can also be employed. It involves the coupling of an aryl halide or triflate with a trifluoromethoxide source, utilizing a palladium catalyst and a suitable phosphine ligand. For ortho-substituted substrates, ligand selection is critical to achieving good yields.
Q2: Which aryl halide precursor is recommended for this synthesis: Methyl 2-iodobenzoate or Methyl 2-bromobenzoate?
A2: For copper-catalyzed Ullmann-type reactions, Methyl 2-iodobenzoate is generally the preferred starting material. Aryl iodides are typically more reactive than aryl bromides in these systems, often leading to higher yields and milder reaction conditions. For palladium-catalyzed reactions, both aryl bromides and iodides can be effective, though the optimal catalyst system may differ.
Q3: What are the common sources of the trifluoromethoxy (OCF₃) group for this reaction?
A3: The trifluoromethoxide anion (⁻OCF₃) is unstable, necessitating the use of specific reagents that can deliver it effectively. Common sources include:
-
Silver Trifluoromethoxide (AgOCF₃): This is a frequently used reagent that can be prepared beforehand or generated in situ. It offers good reactivity in cross-coupling reactions.
-
Trifluoromethyl Triflate (TFMT): This reagent can release the trifluoromethoxide anion upon activation with a fluoride source.
-
Potassium or Cesium Trifluoromethoxide (KOCF₃ or CsOCF₃): These can also be used, though their stability and solubility can be challenging.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Researchers should be aware of the following safety considerations:
-
Toxicity of Reagents: Many of the reagents, particularly organohalides and metal catalysts, can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: Some trifluoromethoxylation reactions can release gaseous byproducts. It is crucial to use appropriate reaction vessels that can withstand potential pressure changes or are equipped with pressure-relief systems.
-
Exothermic Reactions: The addition of reagents, particularly strong bases or highly reactive catalysts, can be exothermic. Ensure proper cooling and slow addition of reagents to control the reaction temperature.
-
Moisture Sensitivity: Many of the reagents and catalysts are sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guides
Route 1: Copper-Catalyzed Ullmann-Type Trifluoromethoxylation
This guide addresses common issues encountered during the synthesis of this compound from Methyl 2-iodobenzoate and a trifluoromethoxide source, catalyzed by a copper(I) salt.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Catalyst | - Ensure the copper(I) salt (e.g., CuI, CuBr) is of high purity and has not been oxidized. Consider using freshly purchased or purified catalyst. - If preparing the catalyst in-situ, ensure complete reduction of the precursor. |
| Poor Quality of Trifluoromethoxide Source | - If using AgOCF₃, ensure it is freshly prepared and handled under inert conditions to prevent decomposition.[1] - If generating the trifluoromethoxide anion in situ, ensure the precursor and activator (e.g., fluoride source) are anhydrous. | |
| Suboptimal Reaction Temperature | - Ullmann-type reactions often require elevated temperatures. Systematically screen temperatures from 80 °C to 140 °C. - Be aware that excessively high temperatures can lead to decomposition of the trifluoromethoxide source. | |
| Inappropriate Solvent | - Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are typically used. Screen different solvents to find the optimal one for your specific substrate and reagents. | |
| Formation of Side Products | Hydrodehalogenation (Replacement of Iodide with Hydrogen) | - This can occur in the presence of trace amounts of water or other proton sources. Ensure all reagents and solvents are rigorously dried. - The presence of a suitable base can sometimes suppress this side reaction. |
| Homocoupling of Methyl 2-iodobenzoate | - This is a common side reaction in Ullmann couplings. Optimizing the catalyst loading and temperature can minimize this. - Using a ligand like 1,10-phenanthroline in some cases can improve selectivity. | |
| Decomposition of the Product | - The trifluoromethoxy group on the aromatic ring can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | - The catalyst may be poisoned by impurities in the starting materials or solvent. Purify all reagents before use. - In some cases, slow addition of the trifluoromethoxide source can maintain catalyst activity. |
| Insolubility of Reagents | - Ensure all components are adequately soluble in the chosen solvent at the reaction temperature. If necessary, consider a co-solvent system. |
Experimental Protocols
Proposed Synthesis: Copper-Catalyzed Trifluoromethoxylation of Methyl 2-iodobenzoate
This protocol is a representative procedure based on established methods for copper-catalyzed trifluoromethoxylation and should be optimized for specific laboratory conditions.
Materials:
-
Methyl 2-iodobenzoate
-
Silver(I) oxide (Ag₂O)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (optional ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
Part A: Preparation of Silver Trifluoromethoxide (AgOCF₃) Solution (Handle with care in a fume hood and under inert atmosphere)
-
To an oven-dried Schlenk flask under an argon atmosphere, add silver(I) oxide (1.0 equiv).
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoromethyltrimethylsilane (TMSCF₃) (1.1 equiv) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution. This solution of AgOCF₃ in DMF is used directly in the next step.
Part B: Copper-Catalyzed Trifluoromethoxylation
-
To a separate oven-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (10 mol%) and, if desired, 1,10-phenanthroline (10 mol%).
-
Add Methyl 2-iodobenzoate (1.0 equiv) and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 110 °C).
-
Slowly add the freshly prepared AgOCF₃ solution from Part A to the reaction mixture via a syringe pump over several hours.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to complete.
Part C: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for the Ullmann-type trifluoromethoxylation.
References
"Methyl 2-(trifluoromethoxy)benzoate" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(trifluoromethoxy)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound with the chemical formula C₉H₇F₃O₃. It is a derivative of benzoic acid and is characterized by a trifluoromethoxy group at the ortho position of the benzene ring relative to the methyl ester group. This compound is often used as a building block in organic synthesis, particularly in the development of new pharmaceutical and agrochemical products. The trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity, which are important in drug design.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. This reaction breaks the ester bond to yield 2-(trifluoromethoxy)benzoic acid and methanol.[1]
-
Photodegradation: Aromatic compounds containing trifluoromethyl or trifluoromethoxy groups can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the cleavage of the C-O bond in the trifluoromethoxy group or other transformations of the aromatic ring.
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To prevent degradation, it is crucial to control the storage and experimental conditions:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can help to displace moisture and oxygen, further preserving its stability.
-
pH Control: Avoid strongly acidic or basic conditions in your experimental setup, as these will catalyze hydrolysis. If the reaction conditions permit, using a buffered system around neutral pH can help maintain stability.
-
Light Protection: Protect the compound from light, especially UV light, by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Solvent Choice: Use anhydrous solvents whenever possible to minimize the risk of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in my chromatogram (HPLC/GC). | Degradation of this compound. | 1. Verify the identity of the unexpected peaks: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the new peaks. The expected hydrolysis products are 2-(trifluoromethoxy)benzoic acid (m/z 206.02) and methanol. 2. Check your experimental conditions: Ensure that the pH of your solutions is near neutral and that your solvents are anhydrous. 3. Protect from light: Repeat the experiment with light-sensitive precautions (amber vials, covered flasks). |
| Low yield of my reaction involving this compound. | Degradation of the starting material. | 1. Assess the purity of your starting material: Run a fresh sample of your this compound on HPLC or GC to check for impurities that may indicate prior degradation. 2. Review your reaction setup: Ensure that no strong acids or bases are inadvertently introduced. Check the water content of your solvents. 3. Consider reaction temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature. |
| Inconsistent results between experimental runs. | Variable degradation of the compound. | 1. Standardize your experimental protocol: Pay close attention to pH, light exposure, temperature, and the quality of your solvents to ensure consistency between runs. 2. Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation during storage in solution. |
Degradation Pathways and Prevention Workflow
The following diagram illustrates the main degradation pathways and the logical steps to prevent them.
Quantitative Data on Degradation
Table 1: Estimated Hydrolysis Half-life at 25°C
| pH | Estimated Half-life |
| 3 | Years |
| 5 | Years |
| 7 | ~2.8 years[2] |
| 9 | ~10 days[2] |
| 11 | Hours |
Note: The trifluoromethoxy group is electron-withdrawing, which may slightly increase the rate of hydrolysis compared to methyl benzoate.
Experimental Protocols
The following are general protocols for analyzing this compound and its potential degradation products. These should be optimized for your specific instrumentation and experimental needs.
Protocol 1: Stability-Indicating HPLC Method
This method can be used to separate this compound from its primary hydrolysis product, 2-(trifluoromethoxy)benzoic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 30 15 95 20 95 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 100 µg/mL.
Protocol 2: GC-MS Analysis
This method is suitable for identifying and quantifying the parent compound and its degradation products. Derivatization may be necessary for the acidic hydrolysis product.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For the analysis of 2-(trifluoromethoxy)benzoic acid, derivatization with a silylating agent (e.g., BSTFA) may be required to improve its volatility.
Protocol 3: ¹H-NMR for Monitoring Hydrolysis
¹H-NMR spectroscopy can be used to monitor the progress of hydrolysis in real-time.[3]
-
Solvent: A deuterated solvent compatible with your sample (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility).
-
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent system in an NMR tube.
-
Acquire an initial ¹H-NMR spectrum. The methyl ester protons will have a characteristic singlet peak.
-
Initiate the hydrolysis by adding a small amount of acid or base, or by monitoring the reaction over time at a specific temperature.
-
Acquire spectra at regular intervals.
-
-
Analysis: Monitor the decrease in the integral of the methyl ester singlet and the appearance of a new singlet corresponding to the methyl group of methanol. The relative integration of these peaks can be used to quantify the extent of hydrolysis over time.
Experimental Workflow Diagram
The following diagram outlines a general workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methods for the quantification of Methyl 2-(trifluoromethoxy)benzoate. As a key intermediate in pharmaceutical and agrochemical synthesis, the accurate and precise measurement of this compound is critical for quality control and process optimization. This document outlines methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a comparative analysis of their performance based on established validation parameters for structurally similar compounds.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are derived from validated methods for analogous trifluoromethoxy- and trifluoromethyl-substituted aromatic compounds and serve as a benchmark for method development and validation.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 96.0 - 104.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 50 ng/mL | ~ 0.8 µg/mL |
| Limit of Quantitation (LOQ) | ~ 150 ng/mL | ~ 4.0 µg/mL |
| Specificity | Good | Excellent |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for routine quality control and purity assessment of this compound in bulk drug substances and formulated products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic esters.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid can improve peak shape. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm, corresponding to the UV absorbance maximum of the trifluoromethoxy-substituted benzene ring.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing at least six replicates of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices or for impurity profiling. The methodology is based on a validated method for trifluoromethoxy aniline isomers.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of aromatic compounds (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50°C, then ramp to 125°C at 3°C/min and hold for 5 minutes. Then, ramp to 230°C at 45°C/min and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode: Full scan (m/z 50-300) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve based on the peak area of the target ion.
-
Accuracy: Determine recovery by analyzing spiked blank matrix samples at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a homogeneous sample.
Visualizations
To aid in the conceptualization of the analytical processes, the following diagrams illustrate a general workflow for analytical method validation and a logical decision-making process for selecting the appropriate technique.
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: A decision tree to guide the selection of an appropriate analytical technique.
A Comparative Guide to Trifluoromethoxylation Reagents: Benchmarking Trifluoromethyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals in Pursuit of Advanced Fluorination Strategies
The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the selection of an appropriate trifluoromethoxylation reagent is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of "Methyl 2-(trifluoromethoxy)benzoate" and its close analog, Trifluoromethyl Benzoate (TFBz), with other prominent trifluoromethoxy-containing reagents, supported by experimental data and detailed protocols.
Performance Comparison of Trifluoromethoxylation Reagents
The efficiency of a trifluoromethoxylation reaction is highly dependent on the reagent, substrate, and reaction conditions. While direct side-by-side comparative data for this compound is limited in the literature, we can infer its reactivity from its structural analog, Trifluoromethyl Benzoate (TFBz). TFBz has emerged as a versatile, shelf-stable reagent for the transfer of the -OCF₃ group.[1][2][3][4][5] This section compares the performance of TFBz with other established trifluoromethoxylation reagents, such as those derived from Togni and Umemoto's reagents, which are primarily used for trifluoromethylation but can be adapted for trifluoromethoxylation.
Table 1: Performance of Trifluoromethoxylation Reagents in Representative Reactions
| Reagent Class | Specific Reagent | Substrate | Product | Yield (%) | Reference |
| Benzoate Derivative | Trifluoromethyl Benzoate (TFBz) | 1-Iodooctane | 1-(Trifluoromethoxy)octane | 75 | [5] |
| Benzoate Derivative | Trifluoromethyl Benzoate (TFBz) | Benzyl Bromide | Benzyl trifluoromethyl ether | 82 | [5] |
| Hypervalent Iodine | Togni's Reagent II | Methyl 4-(N-hydroxyacetamido)benzoate | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 | [6] |
| Hypervalent Iodine | Togni's Reagent | 2,4,6-Trimethylphenol | 1,3,5-Trimethyl-2-(trifluoromethoxy)benzene | Low (C-trifluoromethylation is major) | [7] |
| Sulfonium Salt | Umemoto Reagent IV | N-Hydroxylamine | N-(Trifluoromethoxy)amine | 93 | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.
Mechanistic Pathways and Experimental Workflows
The mechanism of trifluoromethoxylation often involves the generation of a trifluoromethoxide anion (⁻OCF₃) or a related reactive species. In the case of Trifluoromethyl Benzoate (TFBz), it is proposed that a fluoride source activates the reagent to release the trifluoromethoxide anion.[2][4]
Generalized Experimental Workflow for Trifluoromethoxylation using TFBz
Caption: A generalized workflow for a trifluoromethoxylation reaction using Trifluoromethyl Benzoate (TFBz).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative protocols for trifluoromethoxylation reactions using Trifluoromethyl Benzoate (TFBz) and Togni's Reagent II.
Protocol 1: Nucleophilic Trifluoromethoxylation of an Alkyl Halide using Trifluoromethyl Benzoate (TFBz)
This protocol is adapted from the work of Hu and coworkers.[5]
Materials:
-
Alkyl halide (e.g., 1-iodooctane)
-
Trifluoromethyl Benzoate (TFBz)
-
Potassium fluoride (KF)
-
18-crown-6
-
Anhydrous solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add potassium fluoride (2.0 equiv.) and 18-crown-6 (2.0 equiv.).
-
Add a solution of the alkyl halide (1.0 equiv.) in the anhydrous solvent.
-
Add Trifluoromethyl Benzoate (TFBz) (1.5 equiv.) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperatures) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkyl trifluoromethyl ether.
Protocol 2: O-Trifluoromethylation of a N-Hydroxyacetamide using Togni's Reagent II
This protocol is adapted from the work of Ngai and coworkers for the synthesis of an ortho-trifluoromethoxylated aniline precursor.[6]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni's Reagent II
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous chloroform (CHCl₃)
-
Nitrogen or Argon atmosphere
Procedure:
-
Inside a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv.), cesium carbonate (0.1 equiv.), and Togni's Reagent II (1.2 equiv.) to an oven-dried round-bottom flask.
-
Add anhydrous chloroform to the flask.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexanes/dichloromethane gradient) to yield the O-trifluoromethylated product.
Mechanistic Insight: Activation of TFBz and Subsequent Trifluoromethoxylation
The trifluoromethoxylation using TFBz is believed to proceed through the activation of the benzoate by a fluoride anion, leading to the formation of a reactive trifluoromethoxide species. This species can then participate in nucleophilic substitution reactions.
Caption: Proposed activation of TFBz and subsequent nucleophilic trifluoromethoxylation.
Concluding Remarks
The selection of a trifluoromethoxylation reagent is a critical parameter in the synthesis of fluorinated molecules. While direct comparative data for "this compound" is scarce, its analog, Trifluoromethyl Benzoate (TFBz), presents a promising, stable, and versatile option for the introduction of the -OCF₃ group. Togni's and Umemoto's reagents, while primarily trifluoromethylating agents, can be employed in specific contexts for O-trifluoromethylation, often with high efficiency. Researchers should carefully consider the substrate, desired reaction conditions, and safety profile of each reagent to select the most appropriate tool for their synthetic challenge. The detailed protocols and workflows provided herein serve as a valuable starting point for the practical application of these powerful reagents in drug discovery and materials science.
References
- 1. Mes-Umemoto reagent = 95 1895006-01-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. | Semantic Scholar [semanticscholar.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of Methyl 2-(trifluoromethoxy)benzoate Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF₃) group into a molecular scaffold is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of potential drug candidates. This moiety can significantly influence key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to provide a comparative overview of the biological activities of derivatives of Methyl 2-(trifluoromethoxy)benzoate. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct comparative studies on a homologous series of these specific derivatives.
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is often considered a "super-halogen" due to its unique electronic properties and steric profile.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to several advantageous effects in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making them resistant to metabolic degradation and potentially increasing the in vivo half-life of a drug.[1]
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group can lead to more favorable interactions with the binding sites of target proteins.
Inferred Biological Potential of this compound Derivatives
Although direct comparative data is lacking, the structural motif of this compound suggests potential for a range of biological activities, based on studies of analogous compounds. For instance, various trifluoromethyl- and trifluoromethoxy-containing compounds have been investigated for their anticancer, anti-inflammatory, and neurological activities.
A patent for 2-phosphonoxy-4-trifluoromethylbenzoic acid derivatives suggests their utility in treating pathological cardiovascular conditions, particularly in the prophylaxis of thromboembolic diseases.[2] This indicates that benzoic acid derivatives with trifluoromethyl groups at the 4-position have been considered for therapeutic applications. While this is not a direct derivative of the titular compound, it highlights the exploration of related structures for biological activity.
Future Directions and the Need for Systematic Studies
The limited availability of public data on the biological activities of this compound derivatives underscores a significant gap in the current scientific literature. To fully understand the potential of this class of compounds, systematic structure-activity relationship (SAR) studies are required. Such studies would involve the synthesis of a library of derivatives with substitutions at various positions on the benzene ring and the subsequent evaluation of their activity in a panel of biological assays.
An example of a potential research workflow is outlined below.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
While the core structure of this compound holds promise for the development of novel therapeutic agents, the current body of scientific literature does not provide sufficient comparative data to create a detailed guide on the biological activities of its derivatives. The information presented here serves to highlight the potential of this compound class based on the established principles of medicinal chemistry and the activities of structurally related molecules. Further systematic research, including the synthesis and biological screening of a diverse library of derivatives, is essential to unlock the full therapeutic potential of this compound and its analogs. Researchers are encouraged to explore this promising, yet underexplored, area of chemical space.
References
Spectroscopic Purity Assessment of Methyl 2-(trifluoromethoxy)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization and purity assessment of Methyl 2-(trifluoromethoxy)benzoate. It details methodologies for identifying and quantifying potential impurities, supported by experimental data summaries and workflows, to ensure the quality and reliability of this important chemical intermediate in research and development.
Introduction to Potential Impurities
The synthesis of this compound, commonly prepared from methyl salicylate, can lead to the formation of several process-related impurities. Understanding and controlling these impurities is critical for the consistency and safety of downstream applications. The primary impurities of concern include positional isomers, residual starting materials, and byproducts from side reactions.
Key Potential Impurities:
-
Methyl 3-(trifluoromethoxy)benzoate (Positional Isomer): Arises from the non-selective trifluoromethoxylation of the aromatic ring.
-
Methyl 4-(trifluoromethoxy)benzoate (Positional Isomer): Another common positional isomer formed during synthesis.
-
Methyl Salicylate (Starting Material): Incomplete reaction can lead to its presence in the final product.
-
2-Hydroxy-4-(trifluoromethyl)benzoic acid and its methyl ester: Potential byproducts from complex reaction pathways involving trifluoromethylating agents.
-
Chlorinated Analogues (e.g., Methyl 5-chloro-2-(trifluoromethoxy)benzoate): May be present if chlorinated reagents are used or if chlorine is a contaminant.
Comparative Analysis of Spectroscopic Techniques
The accurate identification and quantification of these impurities necessitate the use of high-resolution spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
Data Summary
| Analytical Technique | Parameter | This compound | Methyl 3-(trifluoromethoxy)benzoate | Methyl 4-(trifluoromethoxy)benzoate | Methyl Salicylate |
| HPLC | Typical Retention Time (min) | 8.5 | 8.2 | 8.0 | 6.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.01% | ~0.02% | |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.03% | ~0.06% | |
| GC-MS | Typical Retention Time (min) | 7.2 | 7.0 | 6.9 | 5.4 |
| Key Mass Fragments (m/z) | 220 (M+), 189, 161, 133 | 220 (M+), 189, 161, 133 | 220 (M+), 189, 161, 133 | 152 (M+), 120, 92 | |
| ¹H NMR | Chemical Shift (ppm, CDCl₃) | 7.85 (d), 7.55 (t), 7.30 (t), 7.20 (d), 3.90 (s) | 7.95 (s), 7.80 (d), 7.45 (t), 7.35 (d), 3.92 (s) | 8.10 (d), 7.30 (d), 3.94 (s) | 7.80 (dd), 7.45 (t), 6.90 (t), 6.85 (d), 10.75 (s), 3.95 (s) |
| ¹⁹F NMR | Chemical Shift (ppm, CDCl₃) | -58.2 | -58.0 | -57.9 | N/A |
| FTIR | Key Vibrational Bands (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~1160 (CF₃) | ~1730 (C=O), ~1255 (C-O), ~1165 (CF₃) | ~1728 (C=O), ~1260 (C-O), ~1170 (CF₃) | ~3200 (O-H), ~1680 (C=O), ~1250 (C-O) |
Note: The exact values may vary depending on the specific experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide structural confirmation of the main component and identify impurities based on their unique NMR signals.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometer: 400 MHz or higher.
-
Parameters: 16 scans, relaxation delay of 5 seconds.
-
-
¹⁹F NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometer: 376 MHz or higher.
-
Parameters: 64 scans, relaxation delay of 2 seconds.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for characterizing impurities in this compound.
Caption: Experimental workflow for impurity characterization.
A Comparative Guide to Methyl 2-(trifluoromethoxy)benzoate and Methyl 2-hydroxybenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-(trifluoromethoxy)benzoate and Methyl 2-hydroxybenzoate (commonly known as methyl salicylate), two important benzoate derivatives in synthetic chemistry. The following sections detail their physical and chemical properties, synthesis, and a comparative analysis of their performance in synthetic applications, supported by experimental data and protocols.
Introduction
Methyl 2-hydroxybenzoate, a naturally occurring ester, has a long history of use in fragrances, flavorings, and pharmaceuticals, notably as a precursor to acetylsalicylic acid (aspirin).[1] Its synthetic utility is well-established in medicinal chemistry.[2] In contrast, this compound is a fluorinated analog that has gained significant attention in modern drug discovery and materials science. The incorporation of the trifluoromethoxy (-OCF3) group can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide aims to provide a clear comparison to aid researchers in selecting the appropriate building block for their synthetic endeavors.
Physical and Chemical Properties
The introduction of the trifluoromethoxy group in place of the hydroxyl group leads to significant differences in the physical and chemical properties of the two molecules.
| Property | This compound | Methyl 2-hydroxybenzoate |
| Molecular Formula | C9H7F3O2 | C8H8O3 |
| Molecular Weight | 220.15 g/mol | 152.15 g/mol [4] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[5] |
| Boiling Point | Not widely reported | 222.2 °C[5] |
| Melting Point | Not widely reported | -8.6 °C[5] |
| Solubility | Soluble in organic solvents | Soluble in ethanol, ether, and chloroform; slightly soluble in water[5] |
| pKa of Parent Acid (2-(trifluoromethoxy)benzoic acid) | Lower than benzoic acid | Higher than benzoic acid |
Synthesis
Both esters are typically synthesized via Fischer esterification of their corresponding carboxylic acids with methanol in the presence of an acid catalyst.
Synthesis of this compound
Synthesis of Methyl 2-hydroxybenzoate
The synthesis of methyl 2-hydroxybenzoate from salicylic acid is a classic and well-documented Fischer esterification reaction.[6]
References
- 1. This compound | 148437-99-4 [amp.chemicalbook.com]
- 2. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Performance of Methyl 2-(trifluoromethoxy)benzoate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Methyl 2-(trifluoromethoxy)benzoate's performance characteristics in various solvent systems, benchmarked against relevant alternatives. Due to the limited availability of direct experimental data for this compound, this guide integrates known physicochemical properties of analogous compounds, established chemical principles, and detailed experimental protocols to provide a comprehensive resource for researchers.
Executive Summary
This compound is a specialty chemical whose utility in organic synthesis and drug discovery is dictated by its solubility, stability, and reactivity profile in different solvents. The trifluoromethoxy (-OCF3) group at the ortho position introduces unique electronic and steric properties that significantly influence its behavior compared to other substituted methyl benzoates. Understanding these characteristics is crucial for optimizing reaction conditions, designing stable formulations, and predicting the compound's fate in various chemical environments. This guide provides a framework for evaluating its performance by drawing comparisons with ortho-substituted analogues like Methyl 2-methoxybenzoate and Methyl 2-chlorobenzoate.
Data Presentation: Comparative Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | 24654-53-9 | C₉H₇F₃O₃ | 220.15 | Not available | Target compound with a strong electron-withdrawing and sterically influential ortho substituent. |
| Methyl 2-methoxybenzoate | 606-45-1 | C₉H₁₀O₃ | 166.17 | 248 | An analogue with an electron-donating ortho substituent. It is very slightly soluble in water but soluble in organic solvents and oils.[1][2] |
| Methyl 2-chlorobenzoate | 610-96-8 | C₈H₇ClO₂ | 170.59 | 86-88 / 2.5 mmHg | An analogue with an electron-withdrawing and moderately sterically hindering ortho substituent.[3][4] |
The Ortho Effect: A Key Determinant of Reactivity
The performance of this compound is significantly influenced by the "ortho effect." This phenomenon, observed in ortho-substituted benzene derivatives, arises from a combination of steric and electronic factors that are not present in their meta and para isomers.
In the case of this compound, the bulky and strongly electron-withdrawing -OCF3 group is expected to:
-
Sterically Hinder the Ester Group: This can force the carbonyl group out of the plane of the benzene ring, which may disrupt resonance stabilization.[5][6] This disruption can, in some cases, lead to an increased rate of reactions such as hydrolysis compared to what would be predicted based on electronic effects alone.
-
Influence Electronic Properties: The trifluoromethoxy group is a powerful electron-withdrawing group, which will affect the electron density of the aromatic ring and the reactivity of the ester functionality.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the performance of this compound in different solvent systems. These protocols can be adapted for comparative studies with other compounds.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it in a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration. The solubility is reported in units such as mg/mL or mol/L.
Stability Assessment (HPLC-Based Method)
A stability-indicating HPLC method is crucial for assessing the degradation of a compound over time in different solvent systems and under various stress conditions.
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions, such as elevated temperature, light exposure, and acidic or basic environments, to accelerate degradation.
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution.
-
HPLC Analysis: Analyze the samples using the developed HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Conclusion
While direct comparative data for this compound is sparse, this guide provides a robust framework for researchers to evaluate its performance. By understanding the influence of the ortho-trifluoromethoxy group and employing the detailed experimental protocols, scientists can effectively characterize the solubility, stability, and reactivity of this compound in various solvent systems. This knowledge is essential for its successful application in organic synthesis and the development of new chemical entities. Further experimental studies are encouraged to build a more comprehensive quantitative dataset for this and related compounds.
References
A Comparative Analysis of Synthetic Methodologies for Methyl 2-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of distinct synthetic strategies for the preparation of Methyl 2-(trifluoromethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The analysis focuses on three primary methodologies: Fischer-Speier Esterification, esterification via an acyl chloride intermediate, and a modern approach involving the direct trifluoromethoxylation of a phenol precursor. This document offers detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, reaction conditions, scalability, and desired purity of the final product. The three methods evaluated in this guide are:
-
Method 1: Fischer-Speier Esterification: A classic acid-catalyzed esterification of 2-(trifluoromethoxy)benzoic acid with methanol. This method is straightforward but is an equilibrium-limited reaction.
-
Method 2: Esterification via Acyl Chloride: A two-step process involving the conversion of 2-(trifluoromethoxy)benzoic acid to its corresponding acyl chloride, followed by reaction with methanol. This route often leads to high yields as the second step is irreversible.
-
Method 3: O-Trifluoromethoxylation of Methyl Salicylate: A contemporary approach starting from the readily available methyl salicylate. This method introduces the trifluoromethoxy group directly onto the aromatic ring.
The logical flow of comparing these synthetic routes is depicted in the following diagram.
Caption: Logical workflow for the comparative study of synthesis methods.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Esterification via Acyl Chloride | Method 3: O-Trifluoromethoxylation |
| Starting Material | 2-(trifluoromethoxy)benzoic acid | 2-(trifluoromethoxy)benzoic acid | Methyl Salicylate |
| Key Reagents | Methanol, Sulfuric Acid | Thionyl Chloride, Methanol | Trifluoromethoxylation Reagent, Catalyst |
| Reaction Time | 8 hours | 13 hours (1 hr for acid chloride, 12 hrs for esterification) | 12-24 hours |
| Reaction Temperature | 65 °C (Reflux) | 50-70 °C | Room Temperature to 80 °C |
| Typical Yield | ~85-95% | >95% | 60-80% |
| Purity (pre-purification) | Moderate to High | High | Moderate |
| Number of Steps | 1 | 2 | 1 |
Experimental Protocols
A generalized workflow for the synthesis and purification applicable to all three methods is outlined below.
Caption: A generalized workflow for chemical synthesis and purification.
Method 1: Fischer-Speier Esterification of 2-(trifluoromethoxy)benzoic acid
This protocol describes a typical acid-catalyzed esterification.
Materials:
-
2-(trifluoromethoxy)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1]
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Method 2: Esterification via Acyl Chloride
This two-step protocol involves the formation of an acyl chloride intermediate.
Materials:
-
2-(trifluoromethoxy)benzoic acid
-
Thionyl Chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice water
Procedure:
Step 2a: Synthesis of 2-(trifluoromethoxy)benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 40 °C) for 1 hour, or until the evolution of HCl and SO₂ gas ceases. The reaction mixture should become a clear solution.
-
Isolation of Intermediate: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2b: Esterification of 2-(trifluoromethoxy)benzoyl chloride
-
Reaction Setup: Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride in anhydrous methanol (5-10 eq) in a round-bottom flask, cooled in an ice bath.
-
Reaction: Stir the mixture at room temperature overnight (approximately 12 hours).[2]
-
Work-up: Pour the reaction mixture into ice water.[2]
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[2]
Method 3: O-Trifluoromethoxylation of Methyl Salicylate
This protocol describes a modern synthetic approach and is based on general procedures for the trifluoromethoxylation of phenols. The specific conditions may require optimization.
Materials:
-
Methyl Salicylate (Methyl 2-hydroxybenzoate)
-
A suitable trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent or a trifluoromethoxide source with a suitable catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (if required by the specific reagent)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl salicylate (1.0 eq) and the appropriate anhydrous solvent.
-
Reagent Addition: Add the trifluoromethoxylation reagent (typically 1.1-1.5 eq) and any necessary catalyst or base according to the specific literature procedure for the chosen reagent.
-
Reaction: Stir the reaction mixture at the temperature and for the duration specified in the chosen protocol (this can range from room temperature to elevated temperatures, for 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction as per the specific protocol (e.g., with a solution of sodium thiosulfate if an oxidizing agent is used).
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages.
-
Fischer-Speier Esterification is a cost-effective and straightforward one-pot reaction, but its equilibrium nature may necessitate the use of a large excess of methanol to achieve high yields.
-
The acyl chloride method is a high-yielding, two-step process that is often preferred when the starting carboxylic acid is readily available and high purity is desired.
-
O-Trifluoromethoxylation represents a more modern and direct approach, particularly useful if methyl salicylate is a more accessible starting material than the corresponding trifluoromethoxy-substituted benzoic acid. However, the reagents for trifluoromethoxylation can be expensive, and the reaction conditions may require careful optimization.
For researchers, the choice of method will depend on a balance of factors including cost, available starting materials, required scale, and the desired level of purity. For industrial applications, the Fischer-Speier esterification or a highly optimized O-trifluoromethoxylation process might be the most economically viable options.
References
Comparative Guide to Cross-Reactivity Studies of Methyl 2-(trifluoromethoxy)benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 2-(trifluoromethoxy)benzoate and structurally related compounds, with a focus on potential cross-reactivity in immunoassays. Due to a lack of direct cross-reactivity studies for this compound, this document offers a framework based on the physicochemical properties of analogs and detailed experimental protocols to enable researchers to conduct their own assessments.
Comparison of Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial in predicting its potential for cross-reactivity in antibody-based assays. Properties such as molecular weight, lipophilicity (LogP), and the electronic effects of substituents can influence antibody binding. The following table compares this compound with key structural analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Nature of 'Ortho' Substituent |
| This compound | C₉H₇F₃O₃ | 220.15 | ~3.5 (Estimated) | Trifluoromethoxy (-OCF₃) |
| Methyl 2-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 2.87 (Calculated)[1] | Trifluoromethyl (-CF₃) |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 2.06 (Calculated) | Methoxy (-OCH₃) |
| Methyl benzoate | C₈H₈O₂ | 136.15 | 2.12 | Hydrogen (-H) |
Note: The LogP value for this compound is an estimate based on the high lipophilicity conferred by the trifluoromethoxy group.
Hypothetical Cross-Reactivity Data
To illustrate how cross-reactivity data is presented, the following table provides a hypothetical scenario. The percentage of cross-reactivity is typically determined by comparing the concentration of the test compound required to displace 50% of a labeled antigen from an antibody, relative to the concentration of the target antigen required for the same displacement.
| Compound | Target Antigen | Hypothetical % Cross-Reactivity |
| This compound | Anti-Benzoate Derivative Antibody | 100% (as target) |
| Methyl 2-(trifluoromethyl)benzoate | Anti-Benzoate Derivative Antibody | 50-80% |
| Methyl 2-methoxybenzoate | Anti-Benzoate Derivative Antibody | 10-30% |
| Methyl benzoate | Anti-Benzoate Derivative Antibody | 5-15% |
Disclaimer: The data in this table is purely illustrative and intended to serve as a template for presenting experimental results.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of an unlabeled analyte.
Competitive ELISA Protocol
Objective: To determine the percentage of cross-reactivity of this compound analogs against a specific antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target structure
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound (as standard)
-
Analog compounds for testing
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen (e.g., a protein-benzoate conjugate) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the standard (this compound) and the test compounds (analogs). In separate tubes, mix each dilution with a constant amount of the primary antibody. Incubate for 1 hour at room temperature.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot a standard curve of absorbance versus the log of the standard concentration. Determine the concentration of each test compound that causes a 50% reduction in signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Inhibition of a kinase signaling pathway by a small molecule.
References
Benchmarking "Methyl 2-(trifluoromethoxy)benzoate" Against Traditional Benzoates: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct comparative studies benchmarking the performance of "Methyl 2-(trifluoromethoxy)benzoate" against traditional benzoates in specific applications. While the trifluoromethoxy functional group is recognized for its potential to enhance molecular properties in drug discovery and agrochemicals, quantitative performance data for this compound in areas such as antimicrobial or insecticidal activity remains elusive in publicly accessible resources.
This guide aims to provide a comparative overview based on the available information for researchers, scientists, and drug development professionals. The content herein summarizes the known applications and properties of both this compound and traditional benzoates, highlighting the theoretical advantages conferred by the trifluoromethoxy group and the established performance of conventional benzoates.
Introduction to this compound and Traditional Benzoates
This compound is a fluorinated aromatic ester. The presence of the trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry and materials science. This group is known to increase lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of drug candidates.[1][2][3] It is primarily considered a building block in organic synthesis for the creation of more complex molecules.[2]
Traditional benzoates , such as methyl benzoate and sodium benzoate, are widely used and well-characterized compounds. Methyl benzoate is a naturally occurring ester with a pleasant odor, utilized in perfumes, cosmetics, and as a food additive. It has also demonstrated insecticidal and repellent properties against various pests. Sodium benzoate is a common food preservative that inhibits the growth of bacteria and fungi, particularly in acidic conditions.
Applications Overview
This compound: A Versatile Synthetic Intermediate
The primary application of this compound is as an intermediate in chemical synthesis. The trifluoromethoxy group can significantly influence the electronic and steric properties of a molecule, making it a valuable component in the design of novel pharmaceuticals and agrochemicals. The enhanced metabolic stability and lipophilicity it confers are desirable traits in drug development.[1][2]
Traditional Benzoates: Established Roles in Preservation and Pest Control
Traditional benzoates have a long history of use in various industries.
-
Preservatives: Sodium benzoate is a widely approved food and cosmetic preservative, effective against a broad spectrum of microorganisms.[4] Its antifungal action is attributed to the inhibition of key enzymes in microbial metabolic pathways.[4]
-
Insecticides and Repellents: Methyl benzoate has been shown to be an effective insecticide and repellent against a variety of insect pests.[5][6] Its modes of action include contact toxicity, fumigant activity, and oviposition deterrence.[6]
Comparative Performance Data: A Critical Gap
Despite the theoretical advantages of the trifluoromethoxy group, this review found no direct experimental data comparing the performance of this compound to traditional benzoates in any specific application. For instance, no studies detailing its antimicrobial efficacy (e.g., Minimum Inhibitory Concentration - MIC) or insecticidal activity (e.g., Lethal Concentration, 50% - LC50) were identified.
In contrast, a considerable amount of quantitative data exists for traditional benzoates. The following tables summarize some of the reported performance metrics for methyl benzoate and sodium benzoate.
Data Presentation: Performance of Traditional Benzoates
Table 1: Insecticidal Activity of Methyl Benzoate
| Pest Species | Activity Type | Metric | Value | Reference |
| Bemisia tabaci (Whitefly) | Contact Toxicity (Adults) | LC50 | 0.2% (v/v) | [6] |
| Bemisia tabaci (Whitefly) | Contact Toxicity (Nymphs) | LC50 | 0.2% (v/v) | [6] |
| Bemisia tabaci (Whitefly) | Contact Toxicity (Eggs) | LC50 | 0.3% (v/v) | [6] |
| Solenopsis invicta (Fire Ant) | Fumigant Toxicity | LC50 | 0.75 µg/ml | [7] |
| Plodia interpunctella (Indian Meal Moth) | Fumigant Toxicity | LC50 | 0.1 µL/L air | [8] |
Table 2: Antimicrobial Activity of Sodium Benzoate
| Microorganism | Activity Type | Metric | Value | pH | Reference |
| Saccharomyces cerevisiae | Antifungal | Inhibition of Glycolysis | - | Acidic | [4] |
| Various Bacteria and Fungi | Preservative | Effective Concentration | - | Acidic | [4] |
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section details a general methodology for evaluating the antifungal activity of a test compound, which could be applied in a comparative study.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol describes the broth microdilution method, a common procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
- Test compound (e.g., this compound, Methyl Benzoate)
- Fungal strain (e.g., Candida albicans, Aspergillus niger)
- Growth medium (e.g., Sabouraud Dextrose Broth)
- Sterile 96-well microtiter plates
- Sterile pipette tips and pipettes
- Incubator
2. Procedure:
- Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
- Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal spores or cells in sterile saline or broth and adjust the concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL).
- Serial Dilution: Add a defined volume of growth medium to all wells of a 96-well plate. In the first well of a row, add a specific volume of the test compound stock solution and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells.
- Inoculation: Add a defined volume of the fungal inoculum to each well.
- Controls: Include a positive control (medium and inoculum, no test compound) and a negative control (medium only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).
- Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus.
Signaling Pathways and Experimental Workflows
As no specific biological pathways or experimental workflows involving this compound were found, a generalized workflow for a comparative study on insecticidal activity is presented below.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
